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Core Science & Biosynthesis

Foundational

unlabeled L-leucine CAS number and molecular weight specifications

Critical Quality Attributes, Analytical Protocols, and Biological Mechanisms Executive Summary L-Leucine (CAS 61-90-5) is the preeminent branched-chain amino acid (BCAA) governing protein synthesis and metabolic regulati...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Quality Attributes, Analytical Protocols, and Biological Mechanisms

Executive Summary

L-Leucine (CAS 61-90-5) is the preeminent branched-chain amino acid (BCAA) governing protein synthesis and metabolic regulation. While stable isotope-labeled variants (e.g.,


C-Leucine) are utilized for metabolic flux analysis, unlabeled L-Leucine  remains the standard for therapeutic formulations, cell culture media optimization, and mechanistic studies of the mTOR pathway.

This guide provides a rigorous technical analysis of unlabeled L-Leucine, moving beyond basic datasheets to address critical quality attributes (CQAs), impurity profiling, and the specific biological mechanisms that dictate its use in drug development.

Physicochemical Identity & Specifications

For researchers and formulation scientists, the integrity of L-Leucine is defined by strict adherence to pharmacopeial standards. The following specifications represent the intersection of USP, EP, and JP monographs.

Table 1: Core Physicochemical Specifications
PropertySpecificationTechnical Context
Chemical Name L-Leucine(S)-2-Amino-4-methylpentanoic acid
CAS Number 61-90-5 Unique identifier for the L-enantiomer. (D-Leucine is 328-38-1)
Molecular Weight 131.17 g/mol Critical for molarity calculations in media formulation.
Molecular Formula

Branched-chain, aliphatic, non-polar.
Appearance White crystalline powderShould be free of particulate matter.
Solubility ~24 g/L (20°C)Moderately soluble; hydrophobic side chain limits high-conc. stock solutions.
Isoelectric Point (pI) 5.98Zwitterionic at physiological pH.
Specific Rotation

to

Measured in 6M HCl. Critical for enantiomeric purity.
Assay (Dry Basis) 98.5% – 101.0%High purity required to prevent off-target effects in assays.

Biological Mechanism: The Leucine Sensor

In drug development, L-Leucine is not merely a substrate; it is a signaling molecule. It triggers the mTORC1 (mechanistic target of rapamycin complex 1) pathway, a central regulator of cell growth and autophagy.

The Sestrin2 Mechanism

Historically, the mechanism of Leucine sensing was obscure. Recent breakthroughs identified Sestrin2 as the cytosolic leucine sensor.

  • Absence of Leucine: Sestrin2 binds GATOR2, inhibiting it.

  • Presence of Leucine: Leucine binds Sestrin2, causing it to dissociate from GATOR2.

  • Activation: Free GATOR2 inhibits GATOR1 (a GAP), allowing Rag GTPases to recruit mTORC1 to the lysosome for activation.

Leucine_mTOR_Pathway cluster_lysosome Lysosomal Surface mTORC1 mTORC1 Complex (Active) Rag Rag GTPases (RagA/B - RagC/D) Rag->mTORC1 Recruits & Activates Leucine L-Leucine (CAS 61-90-5) Sestrin2 Sestrin2 (Leucine Sensor) Leucine->Sestrin2 Binds & Inhibits GATOR2 GATOR2 (Positive Regulator) Sestrin2->GATOR2 Inhibits (in absence of Leu) Sestrin2->GATOR2 Releases (in presence of Leu) GATOR1 GATOR1 (GAP for Rags) GATOR2->GATOR1 Inhibits GATOR1->Rag Inhibits (GAP Activity)

Figure 1: The Leucine-Sestrin2-mTORC1 signaling axis. Leucine binding to Sestrin2 disinhibits GATOR2, initiating the cascade.

Analytical Protocols for Validation

Trustworthiness in research data begins with raw material validation. Relying solely on a Certificate of Analysis (CoA) is insufficient for critical GLP/GMP workflows.

Protocol A: Enantiomeric Purity via Polarimetry

Objective: Confirm the material is L-Leucine and not contaminated with D-Leucine (which is biologically inactive or inhibitory in this context).

  • Reagent Preparation: Prepare 6 M Hydrochloric Acid (HCl).

  • Sample Preparation: Dissolve 1.0 g of L-Leucine (dried at 105°C for 3 hours) in sufficient 6 M HCl to make 25.0 mL.

  • Measurement:

    • Use a polarimeter with a sodium D line (589 nm).

    • Cell path length: 1 dm (100 mm).

    • Temperature: Maintain strictly at 20°C ± 0.5°C.

  • Calculation: Specific Rotation

    
    
    
    • 
       = observed rotation.
      
    • 
       = path length in dm.
      
    • 
       = concentration in g/100mL (here, 
      
      
      
      ).
  • Acceptance Criteria: Value must fall between +14.5° and +16.5° .

Protocol B: Purity Assay via HPLC (Derivatization Method)

Context: Amino acids lack strong UV chromophores. Direct UV detection is poor. Pre-column derivatization with OPA (o-phthalaldehyde) is the industry standard for high-sensitivity quantitation.

Workflow Diagram:

HPLC_Workflow Sample Sample Dissolution (0.1N HCl) Deriv Derivatization (OPA Reagent + Mercaptoethanol) Sample->Deriv Inject Injection (10 µL) Deriv->Inject Separation Separation (C18 Column, 40°C) Inject->Separation Detect Fluorescence Detection (Ex: 340nm, Em: 450nm) Separation->Detect

Figure 2: HPLC workflow utilizing OPA derivatization for high-sensitivity amino acid analysis.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

  • Gradient: 0% B to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Excitation 340 nm, Emission 450 nm).

Storage, Stability, and Handling

L-Leucine is chemically stable but hygroscopic issues can affect weighing accuracy.

  • Storage: Store at room temperature (15–30°C). Keep container tightly closed.

  • Hygroscopicity: Minimal, but exposure to high humidity (>75% RH) can cause clumping.

  • Sterilization: Solutions can be autoclaved (121°C, 15 min) without significant degradation, unlike Glutamine.

  • Incompatibility: Strong oxidizing agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6106, Leucine. Retrieved from [Link]

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science. Retrieved from [Link]

  • DrugBank Online. Leucine: DB00149. Retrieved from [Link]

Exploratory

Thermodynamic Stability and Solid-State Characterization of Unlabeled L-Leucine

Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Formulation Engineers, and Quality Control Researchers Executive Summary L-Leucine is a canonical hydrophobic amino acid that has transcended its ro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Formulation Engineers, and Quality Control Researchers

Executive Summary

L-Leucine is a canonical hydrophobic amino acid that has transcended its role as a mere nutrient to become a functional excipient of choice in pulmonary drug delivery and moisture protection strategies. Its thermodynamic stability is not a static property but a dynamic function of its solid-state history—specifically the interplay between its stable crystalline lattice and the high-energy amorphous regions induced by processing.

This guide provides a rigorous examination of the thermodynamic landscape of unlabeled L-leucine powder. We move beyond basic melting point data to explore sublimation kinetics, polymorphic integrity, and surface energy dynamics, providing actionable protocols for validating raw material consistency in drug development.

The Thermodynamic Landscape: Crystal Lattice and Energetics

Crystal Structure and Polymorphism

Unlabeled L-leucine typically crystallizes in a stable form (Form I) characterized by a layered, hydrophobic structure. Unlike many pharmaceutical solids that exhibit promiscuous polymorphism, L-leucine is thermodynamically robust in its preferred orientation. The molecules arrange in bilayers with hydrophobic isobutyl side chains facing each other, creating "slip planes."

This structural anisotropy is the root cause of its two most critical macroscopic behaviors:

  • Flakiness/Lubricity: The slip planes allow crystals to shear easily, providing lubrication (similar to magnesium stearate).

  • Surface Activity: In solution, the hydrophobic side chains drive the molecule to the air-water interface, a thermodynamic drive utilized heavily in spray drying.

Sublimation vs. Decomposition

A common error in thermal characterization is misinterpreting the mass loss of L-leucine. Unlike many organic solids that melt clearly, L-leucine exhibits significant sublimation pressure at temperatures well below its decomposition point.

  • Melting Point (Theoretical): > 290°C (often accompanied by decomposition).

  • Sublimation Onset: Can be detected as low as 140–150°C under vacuum or slow heating rates.

  • Implication: Standard Loss on Drying (LOD) tests at high temperatures may yield false results due to sublimation of the active/excipient itself, not just solvent loss.

Experimental Protocols for Stability Assessment

To ensure the thermodynamic integrity of L-leucine raw material, a multi-modal approach is required. Relying solely on one technique is a critical failure mode.

Protocol A: Thermal Analysis (DSC & TGA)

Objective: Differentiate between volatile loss (water), sublimation, and degradation.

Methodology:

  • Instrument: Heat Flux DSC and TGA (simultaneous or separate).

  • Sample Prep: Use hermetically sealed aluminum pans with a pinhole for DSC to allow pressure equilibrium but minimize rapid sublimation. For TGA, use open platinum pans.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Ramp Rate:

    • Standard: 10°C/min to 350°C.

    • Resolution Mode: 2°C/min (to separate sublimation onset from degradation).

Data Interpretation (Table 1):

Thermal EventTemperature RangeTGA SignalDSC SignalPhysical Mechanism
Moisture Loss 25°C – 105°C< 0.5% Mass LossBroad EndothermDesorption of surface water.
Sublimation 150°C – 250°CGradual Mass LossBaseline shift / Weak EndothermPhase transition (Solid

Gas).
Decomposition 280°C – 310°CSharp Mass DropSharp Endotherm/ExothermMaillard reaction or pyrolysis.
Protocol B: Dynamic Vapor Sorption (DVS)

Objective: Determine hygroscopicity and critical relative humidity (CRH). L-leucine is hydrophobic, so significant weight gain indicates amorphous contamination or impurities.

Methodology:

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH.
  • Step Size: 10% RH increments.

  • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Temperature: 25°C.

Pass Criteria: Total mass change < 0.2% w/w at 90% RH. A hysteresis loop suggests mesoporous structure or partial amorphous content.

Visualization: The Stability Characterization Workflow

The following decision tree outlines the logical flow for validating L-leucine powder stability.

StabilityWorkflow Start Raw L-Leucine Powder XRD X-Ray Diffraction (XRD) Check Crystallinity Start->XRD Decision1 Crystalline Peaks? XRD->Decision1 Thermal Thermal Analysis (DSC / TGA) Decision2 Mass Loss < 0.5% @ 105°C? Thermal->Decision2 DVS Moisture Sorption (DVS) Decision3 Uptake < 0.2% @ 90% RH? DVS->Decision3 Decision1->Thermal Yes Fail REJECT / REPROCESS (Amorphous/Impure) Decision1->Fail No (Amorphous Halo) Decision2->DVS Yes Decision2->Fail No (Solvated/Wet) Decision3->Fail No (Hygroscopic) Pass APPROVE (Thermodynamically Stable) Decision3->Pass Yes

Figure 1: Step-wise characterization logic for validating the thermodynamic stability of L-leucine raw material.

Process-Induced Instability: The Spray Drying Paradox

In drug development, L-leucine is rarely used as a static filler; it is engineered into particles. This processing introduces thermodynamic stress.

The Peclet Number Mechanism

During spray drying, the thermodynamic stability of the final powder is dictated by the competition between solvent evaporation and solute diffusion.

  • High Peclet Number (Pe > 1): Evaporation is faster than diffusion. L-leucine, being hydrophobic and surface-active, enriches at the droplet surface.

  • Result: A crystalline shell forms early, creating a hollow, low-density particle (ideal for inhalation).

Amorphous vs. Crystalline Stability

While the raw material is crystalline, rapid drying can trap L-leucine in a high-energy amorphous state .

  • Thermodynamic Consequence: Amorphous L-leucine has higher mobility and water sorption capacity.

  • Aging: Over time, amorphous regions will relax and recrystallize. This phase transition expels water and can cause particle bridging or caking, destroying the powder's aerosol performance.

  • Mitigation: Ensure the spray drying outlet temperature (

    
    ) is sufficiently high to promote in-process crystallization, or include a post-drying annealing step.
    

Visualization: Surface Enrichment Dynamics

This diagram illustrates the thermodynamic migration of L-leucine during the drying process, critical for understanding stability in formulation.

SprayDryingDynamics Droplet Initial Droplet (Dissolved Leu) Evap Solvent Evaporation (Thermodynamic Drive) Droplet->Evap Migration Surface Migration (Hydrophobic Drive) Evap->Migration Pe > 1 Shell Shell Formation (Crystallization) Migration->Shell Saturation @ Surface Particle Final Particle (Corrugated/Stable) Shell->Particle Solvent Exhaustion

Figure 2: Thermodynamic pathway of L-leucine during spray drying, leading to surface enrichment and shell formation.

Storage and Handling Recommendations

Based on its thermodynamic profile, the following storage conditions are mandatory to maintain the "unlabeled" powder in its stable Form I state:

  • Humidity Control: Store at < 60% RH. While L-leucine is not hygroscopic, surface moisture can induce capillary condensation, promoting agglomeration.

  • Temperature: Store below 30°C. Although the melting point is high, thermal cycling can encourage Ostwald ripening of fine particles.

  • Container Closure: High-density polyethylene (HDPE) with induction seals. Avoid permeable bags that allow organic vapor ingress, which can plasticize the crystal surface.

References

  • Vehring, R. (2008). Pharmaceutical Particle Engineering via Spray Drying. Pharmaceutical Research, 25(5), 999-1022. [Link]

  • Lechuga-Ballesteros, D., et al. (2008). Properties and stability of a liquid crystal form of L-leucine. Journal of Pharmaceutical Sciences, 97(1), 269-282. [Link]

  • Feng, A.L., et al. (2011). Mechanistic models for the prediction of particle formation in spray drying. International Journal of Pharmaceutics, 409(1-2), 156-165. [Link]

  • Amidon, G.E., et al. (2009). Physical Characterization of Pharmaceutical Solids. Pharmacopeial Forum. [Link]

  • Shekunov, B.Y., et al. (2007). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 304(1), 179-206. [Link]

Protocols & Analytical Methods

Method

Application Note: Characterization of SLC7A5 (LAT1) Mediated Transport via Unlabeled L-Leucine Competitive Inhibition

Executive Summary & Mechanistic Basis This application note details the protocol for using unlabeled L-leucine as a competitive inhibitor to characterize the transport specificity of drug candidates or probe substrates v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Basis

This application note details the protocol for using unlabeled L-leucine as a competitive inhibitor to characterize the transport specificity of drug candidates or probe substrates via the System L amino acid transporter 1 (LAT1/SLC7A5).

LAT1 is a sodium-independent, obligate exchanger that transports large neutral amino acids (LNAAs) such as leucine, phenylalanine, and drug mimetics (e.g., Gabapentin, Melphalan). Because LAT1 functions as an antiporter (requiring an intracellular substrate to exchange for an extracellular one), its activity is uniquely sensitive to the concentrations of substrates on both sides of the membrane.

Why Unlabeled L-Leucine? In this assay, unlabeled L-leucine acts as the "Cold Block." By introducing saturating concentrations of unlabeled L-leucine, you competitively displace the test substrate (Probe) from the active site.

  • High Inhibition: Indicates the Probe is likely transported by LAT1.

  • No Inhibition: Indicates the Probe enters the cell via a different mechanism (e.g., passive diffusion or a different transporter).

Mechanistic Pathway: The Competitive Antiport

The following diagram illustrates the competitive mechanism at the extracellular face of the LAT1-4F2hc complex.

LAT1_Mechanism cluster_membrane Plasma Membrane (LAT1/4F2hc Complex) LAT1 LAT1 Transporter (Open to Outside) IntraSub Intracellular Substrate (e.g., Glutamine) LAT1->IntraSub Exchange Mechanism BindingSite Substrate Binding Pocket BindingSite->LAT1 Conformational Change Probe Test Probe (Drug/Radioligand) Probe->BindingSite k_on (Probe) Inhibitor Unlabeled L-Leucine (Competitor) Inhibitor->BindingSite k_on (Inhibitor) High Affinity

Figure 1: Mechanism of Competitive Inhibition. Unlabeled L-leucine competes with the Probe for the extracellular binding pocket of LAT1, preventing the conformational change required for influx.

Experimental Design Strategy

To ensure scientific integrity, this protocol utilizes a Sodium-Free system. System L is Na+-independent. By removing sodium, we eliminate the contribution of Na+-dependent transporters (like System A or B0,+), ensuring that the measured uptake is attributable to System L.

Key Kinetic Parameters
  • 
     of L-Leucine (LAT1):  Typically 15–30 
    
    
    
    M.
  • Inhibitor Concentration (

    
    ):  To define "Non-Specific Uptake" (NSU), use 
    
    
    
    (typically 1–5 mM).
  • Incubation Time: Must be within the linear range of uptake (initial rate), typically 1–5 minutes depending on the cell line.

Materials & Reagents
ComponentComposition / SpecificationPurpose
Transport Buffer (Na-Free) 137 mM Choline-Cl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 10 mM HEPES, pH 7.4.Eliminates Na+-dependent transport background.
Stop Solution Ice-cold Transport Buffer (Na-Free).Halts transport immediately by temperature shock.
Unlabeled L-Leucine High purity (Sigma L8000 or equiv). Prepare 100 mM stock in buffer.The competitive inhibitor.
Test Probe Radiolabeled (

H-Leucine) OR LC-MS analyte.
The molecule being investigated.
Lysis Buffer 0.1 N NaOH or 1% Triton X-100.Solubilizes cells for detection.

Detailed Protocol: The "Cold Block" Assay

Phase 1: Cell Preparation
  • Seeding: Seed LAT1-expressing cells (e.g., HEK293-LAT1, HeLa, or BeWo) in 24-well plates.

  • Confluency: Perform assay when cells reach 90–95% confluency (usually 24–48 hours post-seeding).

  • Integrity Check: Visually inspect monolayers. Gaps will cause high variability in retention.

Phase 2: Pre-Incubation & Loading (Critical Step)

Expert Insight: Since LAT1 is an exchanger, depleting intracellular amino acids can reduce uptake. Conversely, "trans-stimulation" (pre-loading cells with a substrate) can boost uptake. For standard inhibition assays, we normalize the intracellular pool.

  • Remove culture medium.

  • Wash cells 2x with 500 µL of pre-warmed (

    
    C) Na-Free Transport Buffer .
    
  • Add 500 µL of Na-Free Transport Buffer and incubate for 10 minutes at

    
    C. This removes extracellular amino acids and stabilizes the cells.
    
Phase 3: Competitive Uptake Reaction

Prepare the following reaction solutions in Na-Free Buffer:

  • Total Uptake (A): Probe (

    
    ) + Vehicle.
    
  • Non-Specific Uptake (B): Probe + 5 mM Unlabeled L-Leucine.

  • Test Condition (C): Probe + Graded concentrations of Unlabeled L-Leucine (if determining

    
    ).
    

Workflow:

  • Aspirate the pre-incubation buffer completely.

  • Start Reaction: Immediately add 250 µL of the respective Reaction Solution (A, B, or C) to the wells.

  • Incubate: 2 minutes at

    
    C. (Note: Determine linearity in a pilot experiment; 2 mins is standard for LAT1).
    
  • Stop Reaction: Aspirate reaction solution and immediately flood wells with 1 mL Ice-Cold Stop Solution .

  • Wash: Aspirate and wash 2x more with Ice-Cold Stop Solution. Do this rapidly to prevent efflux of the probe.

Phase 4: Lysis and Detection
  • Add 250 µL Lysis Buffer (0.1 N NaOH) to each well. Shake for 30 mins at RT.

  • For Radioligand: Transfer 150 µL lysate to scintillation vials + cocktail. Count CPM.

  • For LC-MS: Transfer lysate, perform protein precipitation (MeOH/ACN), centrifuge, and analyze supernatant.

  • Normalization: Use BCA assay on remaining lysate to normalize uptake to pmol/mg protein .

Data Analysis & Validation

Calculation of Specific Uptake

To validate that the transport is LAT1-mediated, calculate the specific uptake:



  • Note: If Unlabeled L-Leucine (5 mM) does not significantly reduce the uptake of your Probe compared to Total Uptake, your Probe is not a substrate for LAT1.

and Determination

When using graded concentrations of unlabeled L-leucine to inhibit a fixed concentration of Probe, fit the data to a non-linear regression model (log(inhibitor) vs. response):



Convert the


 to the inhibition constant (

) using the Cheng-Prusoff Equation for competitive inhibition:


  • 
    : Affinity of Unlabeled L-leucine for the transporter.
    
  • 
    : Concentration of L-leucine giving 50% inhibition.
    
  • 
    : Concentration of the Probe used.
    
  • 
    : Michaelis constant of the Probe (determined in a separate saturation experiment).
    

Workflow Visualization

The following diagram outlines the logical flow of the experimental execution to minimize error and ensure reproducibility.

Assay_Workflow cluster_reaction Reaction Phase (2 min) start Start: Monolayer (90% Confluent) wash Wash 2x Na-Free Buffer start->wash equil Equilibration 10 min @ 37°C wash->equil rxn_total Total Uptake (Probe Only) equil->rxn_total rxn_ns Non-Specific (Probe + 5mM Leucine) equil->rxn_ns stop Terminate Ice-Cold Wash 3x rxn_total->stop rxn_ns->stop lysis Lysis & Detection (LSC or LC-MS) stop->lysis data Data Analysis (Cheng-Prusoff) lysis->data

Figure 2: Operational workflow for the Unlabeled L-Leucine Competitive Inhibition Assay.

Troubleshooting & Expert Tips

  • The "Trans" Effect: If you observe increased uptake of your probe upon adding low concentrations of L-leucine, you may be triggering trans-stimulation (exchange). Ensure you are using saturating concentrations for inhibition (mM range) to force competition rather than exchange facilitation.

  • Rapid Efflux: LAT1 substrates can efflux rapidly during washing. Keep wash steps under 10 seconds total and use ice-cold buffer to "freeze" the transporter conformational changes.

  • Sodium Contamination: Even trace sodium can activate System A. Use high-grade Choline Chloride and adjust pH with Tris-base or KOH, not NaOH.

References

  • Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry. [Link]

  • Giacomini, K. M., et al. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery. [Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

  • Napolitano, L., et al. (2015). LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter. International Journal of Biochemistry & Cell Biology. [Link]

Application

unlabeled L-leucine as an internal standard in amino acid analysis

Application Note & Protocol Topic: The Strategic Use of Unlabeled L-Leucine as an Internal Standard in Amino Acid Analysis for Defined Matrices Abstract Accurate quantification of amino acids is fundamental in diverse fi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: The Strategic Use of Unlabeled L-Leucine as an Internal Standard in Amino Acid Analysis for Defined Matrices

Abstract

Accurate quantification of amino acids is fundamental in diverse fields, from metabolic research to pharmaceutical quality control. The inherent variability in sample preparation and analytical instrumentation necessitates the use of an internal standard (IS) to ensure data integrity. While stable isotope-labeled (SIL) standards are the gold standard, their cost can be prohibitive for high-throughput or routine analyses. This document provides a comprehensive guide on the judicious use of unlabeled L-leucine as a cost-effective internal standard for amino acid analysis in well-defined, non-biological matrices where endogenous leucine is absent. We will explore the underlying principles, present a detailed protocol using HPLC with pre-column derivatization, and discuss the critical validation parameters required to establish a robust and trustworthy method.

The Principle: Why an Internal Standard is Non-Negotiable

In chromatographic analysis, the final detector response for a target analyte is susceptible to a variety of systematic and random errors. These can be introduced at multiple stages of the workflow, including:

  • Sample Preparation: Inconsistent extraction efficiencies, pipetting errors, or sample loss during evaporation or reconstitution steps.

  • Injection: Minor variations in the autosampler injection volume.

  • Ionization (Mass Spectrometry): Matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.

  • Instrument Drift: Fluctuations in detector sensitivity over the course of an analytical run.

An internal standard is a compound added at a constant, known concentration to every sample, calibrator, and quality control (QC) sample before any significant sample processing occurs. The IS should ideally behave identically to the analyte throughout the entire process. By calculating the ratio of the analyte's peak area to the IS's peak area (the "response ratio"), we can normalize for the aforementioned variations. This ratio, not the absolute analyte response, is then used for quantification, dramatically improving the accuracy and precision of the results.

Selecting an Internal Standard: The Case for L-Leucine

The ideal internal standard possesses several key characteristics:

  • It is chemically and physically similar to the analyte(s).

  • It is well-resolved chromatographically from the analytes of interest.

  • It does not react with the sample matrix or derivatization reagents in an unexpected way.

  • It is not naturally present in the samples being analyzed.

This last point is critical. For most bio-analytical work (e.g., plasma, serum, tissue), unlabeled L-leucine is unsuitable because it is an endogenous essential amino acid, and its presence would create a high, variable background, making accurate quantification impossible. In such cases, a stable isotope-labeled version of the analyte (e.g., ¹³C₆,¹⁵N-Leucine) is the only appropriate choice as it is chemically identical but mass-distinguishable.

However, for applications involving synthetic peptide quality control, cell culture media formulation, or chemical reaction monitoring where amino acids are components but the matrix is fully defined and known to be free of endogenous leucine, unlabeled L-leucine can serve as a pragmatic and effective IS. Its structural similarity to other large, neutral amino acids ensures it behaves comparably during derivatization and chromatography.

Experimental Workflow and Protocol

This protocol details the quantification of amino acids in a synthetic peptide hydrolysate sample using unlabeled L-leucine as the internal standard, with Phenylisothiocyanate (PITC) pre-column derivatization and UV detection via HPLC.

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_spike Phase 2: Standardization cluster_analysis Phase 3: Analysis cluster_data Phase 4: Quantification A Prepare Amino Acid Calibration Stock D Create Calibrators + Spike with IS A->D B Prepare L-Leucine IS Stock Solution B->D E Spike Unknown Sample with IS B->E C Prepare Sample (e.g., Peptide Hydrolysis) C->E F Derivatize All Samples (PITC Reaction) D->F E->F G HPLC-UV Analysis F->G H Data Acquisition G->H I Calculate Response Ratios (Area Analyte / Area IS) H->I J Generate Calibration Curve I->J K Quantify Unknown Sample J->K

Caption: High-level workflow for amino acid analysis using an internal standard.

Materials and Reagents
  • Standards: Amino Acid Standard mix (e.g., Agilent 5061-3330), L-Leucine (≥99% purity).

  • Reagents: Phenylisothiocyanate (PITC), Triethylamine (TEA), Acetonitrile (ACN, HPLC grade), Methanol (HPLC grade), Ultrapure water, Hydrochloric Acid (HCl).

  • Equipment: Analytical balance, volumetric flasks, pipettes, HPLC system with UV detector (254 nm), C18 column (e.g., 4.6 x 150 mm, 5 µm).

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

  • Amino Acid Calibration Stock (1000 µM): Prepare a stock solution containing all amino acids of interest (excluding leucine if it is also an analyte) at a concentration of 1000 µM in 0.1 M HCl.

  • L-Leucine Internal Standard Stock (500 µM): Accurately weigh and dissolve L-leucine in 0.1 M HCl to create a 500 µM stock solution. The IS concentration should be chosen to be in the mid-range of the expected analyte concentrations.

Step 2: Preparation of Calibration Curve Standards

  • Prepare a series of 7 calibration standards by diluting the Amino Acid Calibration Stock.

  • To a 100 µL aliquot of each calibration standard, add 100 µL of the L-Leucine IS Stock (500 µM) and 800 µL of diluent (0.1 M HCl). This results in a constant IS concentration of 50 µM across all calibrators.

  • The final analyte concentrations will range (for example) from 1 µM to 100 µM.

Step 3: Sample Preparation and Spiking

  • Prepare the unknown sample (e.g., dissolve the synthetic peptide hydrolysate in 0.1 M HCl).

  • To a 100 µL aliquot of the unknown sample, add 100 µL of the L-Leucine IS Stock (500 µM) and 800 µL of diluent. This ensures the IS is at the exact same concentration (50 µM) as in the calibrators.

Step 4: PITC Derivatization Protocol

  • Take a 20 µL aliquot from each prepared standard and sample.

  • Add 20 µL of the derivatizing reagent (5% PITC in 2:1:1 TEA:Water:ACN).

  • Vortex briefly and allow the reaction to proceed at room temperature for 20 minutes.

  • Evaporate the solution to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase A.

  • The samples are now ready for injection.

Step 5: HPLC-UV Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 6.5, with 0.5% TEA

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 5% B, ramp to 40% B over 25 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Analysis and Validation

The core of the internal standard method lies in the calculation and use of the response ratio.

Data Analysis Logic

G raw_data HPLC Raw Data (Peak Areas) analyte_area Analyte Peak Area (e.g., Alanine) raw_data->analyte_area is_area IS Peak Area (L-Leucine) raw_data->is_area calc_ratio Calculate Response Ratio (RR) RR = Area(Analyte) / Area(IS) analyte_area->calc_ratio unknown_rr Calculate RR for Unknown Sample analyte_area->unknown_rr is_area->calc_ratio is_area->unknown_rr cal_curve Plot RR vs. [Analyte] for all Calibrators calc_ratio->cal_curve regression Perform Linear Regression y = mx + c cal_curve->regression final_conc Calculate [Unknown] [X] = (RR_unknown - c) / m regression->final_conc unknown_rr->final_conc

Caption: The logical flow of calculating concentration using the response ratio.

Method Validation

A method using an internal standard must be validated to ensure its performance. Key parameters are defined by regulatory bodies like the FDA.

Table 1: Example Acceptance Criteria and Performance Data

Validation ParameterAcceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.9950.9992 (for Alanine)
Calibration Range e.g., 1 - 100 µM1 - 100 µM
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: 4.5%, Inter-day: 6.8%
Accuracy (%RE) Within ±15% (±20% at LLOQ)92.5% to 108.3% of nominal
Limit of Quantification (LLOQ) S/N > 10, with acceptable precision & accuracy1 µM
  • %CV: Percent Coefficient of Variation

  • %RE: Percent Relative Error

  • LLOQ: Lower Limit of Quantification

Conclusion and Best Practices

The use of unlabeled L-leucine as an internal standard is a viable, cost-effective strategy for amino acid quantification in non-biological, fully defined matrices . Its success is entirely dependent on the absence of endogenous leucine in the samples of interest.

Key Takeaways:

  • Always Verify Absence: Before method development, rigorously test your sample matrix to confirm that L-leucine is not present.

  • Consistency is Key: The concentration of the internal standard must be kept constant and consistent across all samples and calibrators. The addition of the IS should be one of the very first steps in the sample preparation workflow.

  • Choose an Appropriate Concentration: The IS should yield a robust and reproducible detector response, ideally within the mid-range of the calibration curve.

  • Gold Standard: For all biological samples or when the matrix composition is unknown, a stable isotope-labeled internal standard is the mandatory choice for scientifically defensible and accurate results.

By adhering to the principles and protocols outlined in this note, researchers can develop a robust, accurate, and validated analytical method for amino acid quantification that is fit for purpose.

References

  • Title: Matrix Effects: A Major Challenge in Quantitative Bioanalysis by LC-MS/MS Source: Journal of Chromatography B URL: [Link]

  • Title: Internal Standard (in Chromatography) Source: Wikipedia URL: [Link]

  • Title: The Use of Stable Isotopes in Mass Spectrometry Source: American Laboratory URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Absolute Quantification of Proteins and Metabolites Source: Cell Metabolism URL: [Link]

Method

methods for quantifying unlabeled L-leucine in plasma samples

Initiating Data Collection I'm now diving deep into Google, aiming to build a robust foundation of knowledge. My focus is on various methods to quantify unlabeled L-leucine in plasma, especially with techniques like LC-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to build a robust foundation of knowledge. My focus is on various methods to quantify unlabeled L-leucine in plasma, especially with techniques like LC-MS/MS, GC-MS, and HPLC. I'm prioritizing established protocols for a solid grasp of existing approaches.

Analyzing Analytical Methods

I'm now focusing on specific protocols for LC-MS/MS, GC-MS, and HPLC, especially derivatization procedures. I'm actively seeking detailed validation data, including linearity, accuracy, precision, and detection limits. Moreover, I'm identifying reputable sources to confirm the science behind the methods and any challenges in quantifying L-leucine. I'm getting closer to structuring the application note.

Refining Search Strategies

I'm now refining my Google searches. I'm focusing on specific protocols for LC-MS/MS, GC-MS, and HPLC, including sample preparation, derivatization, instrument parameters, and method validation. I'm prioritizing validation data (linearity, accuracy, precision, LOD/LOQ). I'm also confirming scientific principles and potential quantitation challenges. I'm moving closer to structuring the application note.

Analyzing Quantification Methods

I've been gathering details on quantifying unlabeled L-leucine in plasma, focusing on LC-MS/MS, GC-MS, and HPLC with derivatization. LC-MS/MS data shows promising derivatization-free techniques and various preparation methods. I'm moving toward comparing their performance and practicality.

Comparing Performance Parameters

I've significantly expanded my data on LC-MS/MS, GC-MS, and HPLC approaches to L-leucine quantification, delving into sample prep, separation, and detection techniques. I’m focusing more now on comparisons. The derivatization needs are clear. I've got validation parameters and separation details for leucine isomers covered. Now, I need a direct performance comparison for quantification to complete the analysis.

Refining Quantitative Comparisons

I've compiled in-depth information on LC-MS/MS, GC-MS, and HPLC with derivatization for L-leucine quantification, covering sample preparation, chromatographic separation (including HILIC), and detection techniques. I now have validation parameters, but I need direct quantitative performance comparisons – specific LOQs, recovery, and matrix effects for L-leucine in plasma across these methods. GC-MS protocol details and HPLC derivatization reagent prep are next.

Analyzing Amino Acid Quantification

I've been gathering details to compare LC-MS/MS, GC-MS, and HPLC techniques for amino acid quantification. My research points towards LC-MS/MS having a clear edge in sensitivity and specificity, making it a prominent option. I'm focusing on the strengths and weaknesses of each method now.

Evaluating Amino Acid Techniques

I'm now diving deeper into the nuances of each method. LC-MS/MS's sensitivity and speed are still appealing. I have identified specifics like sample prep, HILIC column use, and MRM transitions. While I found validation data, the impact of matrix effects, and the use of internal standards, I am also researching how to improve sensitivity. I have information on GC-MS derivatization and validation. The details on HPLC are good, but I have a few gaps to fill.

Refining Data Acquisition

I am still comparing LC-MS/MS, GC-MS, and HPLC. I've compiled details on each, including sample prep, columns, and validation. I’m now seeking a detailed GC-MS protocol and direct comparisons of L-leucine quantification from various methods. I also need more specific matrix effect data for L-leucine in plasma.

Analyzing Leucine Quantification Methods

I've made headway in compiling data on quantifying L-leucine in plasma. Currently, I'm focusing on the details of LC-MS/MS, examining derivatized versus underivatized methods, sample preparation steps, and the supporting validation data for each approach. I've also begun to gather information on GC-MS and specifically the use of MSTFA as a derivatization reagent.

Comparing Analytical Performance

I am now comparing the analytical performance of each method. While LC-MS/MS's advantages are evident, a direct quantitative comparison for L-leucine is proving difficult. I am focusing on LOQ and recovery data. I can start writing, synthesizing information to justify the choices in experimental design and self-validating the protocols for my application note.

Synthesizing Method Details

I have a comprehensive understanding of the three primary methods for leucine quantification: LC-MS/MS (derivatized and underivatized), GC-MS (MSTFA derivatization), and HPLC-FLD (OPA/FMOC derivatization). I'm confident in constructing the application note with detailed protocols, data tables from validation, and workflow diagrams. I can now synthesize the information to explain experimental choices. I can start outlining the application note, focusing on a structured approach.

Application

unlabeled L-leucine supplementation protocols for in vitro translation

Application Note: High-Fidelity Unlabeled L-Leucine Supplementation for In Vitro Translation Abstract L-Leucine is frequently the rate-limiting amino acid in cell-free protein synthesis (CFPS) due to its high frequency i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Unlabeled L-Leucine Supplementation for In Vitro Translation

Abstract

L-Leucine is frequently the rate-limiting amino acid in cell-free protein synthesis (CFPS) due to its high frequency in proteomes (~9.6% abundance in E. coli and mammalian proteins) and its distinct physiochemical constraints. While isotopic labeling protocols are well-documented, protocols for unlabeled supplementation to maximize protein yield are often treated as tribal knowledge. This guide provides a standardized, scalable methodology for preparing, solubilizing, and titrating unlabeled L-leucine to drive high-yield in vitro translation (IVT) in both batch and continuous-exchange (CECF) formats.

Part 1: The Chemistry of Leucine in CFPS

1.1 The Solubility Paradox L-Leucine is hydrophobic with a solubility limit of approximately 24 g/L (185 mM) in pure water at 25°C. However, in the high-salt, magnesium-rich environment of IVT buffers (S30 buffer, HEPES-KOH), this solubility drops significantly.

  • The Risk: Adding Leucine directly to a cold master mix often results in micro-precipitation. These crystals act as nucleation sites, stripping free magnesium (

    
    ) from the solution.
    
  • The Consequence: Since

    
     is critical for ribosome assembly, Leucine precipitation causes a "false" magnesium optimum shift, leading to failed translation batches.
    

1.2 Stoichiometric Requirements To synthesize 1 mg/mL of a target protein (approx. 30 µM for a 33 kDa protein), the reaction requires roughly 10 mM total amino acids. With Leucine comprising ~10% of the sequence, the absolute minimum requirement is 1 mM Leucine . Standard commercial kits often provide 0.5–1.0 mM, which causes premature termination (truncated proteins) in high-yield systems.

Part 2: Preparation of High-Concentration Stock Solutions

Do not use acid (HCl) for solubilization if possible, as it alters the buffering capacity of the IVT reaction. Use the Thermal-Supersaturation Method .

Protocol A: 100 mM L-Leucine "Hot Stock" Preparation
  • Reagents: L-Leucine (Sigma L8000 or equivalent, cell-culture grade), Nuclease-free water.

  • Equipment: Heat block set to 80°C, 0.22 µm syringe filter (PES membrane).

Step-by-Step:

  • Weigh 131.2 mg of L-Leucine powder.

  • Add to 10 mL of nuclease-free water in a 15 mL conical tube.

  • Vortex vigorously for 30 seconds. The solution will remain cloudy (suspension).

  • Incubate at 80°C for 10–15 minutes, vortexing every 3 minutes.

  • Critical Step: Once the solution is clear, immediately filter through a pre-warmed 0.22 µm syringe filter into a sterile tube.

  • Allow to cool to room temperature. If crystals form upon cooling, the stock is too concentrated for your specific room temperature; dilute to 50 mM.

Storage: Store at 4°C. Note: You must re-heat to 50°C and vortex before every use to redissolve micro-crystals.

Part 3: Visualization of Workflows

Figure 1: Critical Path for Leucine Stock Preparation

LeucinePrep Start Weigh L-Leucine (131.2 mg) Suspend Suspend in 10mL H2O Start->Suspend Heat Heat to 80°C (Clear Solution) Suspend->Heat Vortex Filter 0.22 µm Filter (Pre-warmed) Heat->Filter Immediate Check Visual Check for Crystals Filter->Check Check->Heat Precipitate Store Store 4°C (Re-heat before use) Check->Store Clear

Caption: Thermal-Supersaturation workflow ensures Leucine remains soluble without altering pH.

Part 4: Supplementation Protocols

Protocol B: Batch Mode Optimization ("The Leucine Scan")

Use this protocol to determine the saturation point for your specific protein of interest.

  • Prepare Master Mix: Prepare your standard IVT reaction mix (lysate, buffer, energy mix, DNA template) minus the amino acids.

  • Amino Acid Mix (Minus Leu): Prepare a mix of the other 19 amino acids at 2 mM each.

  • Titration Setup: Aliquot the master mix into 5 tubes.

  • Supplementation: Add L-Leucine stock (from Protocol A) to achieve final concentrations:

Tube IDFinal [Leu]Rationale
L-0.5 0.5 mMStandard Kit Baseline (Control)
L-1.0 1.0 mMBalanced Stoichiometry
L-2.0 2.0 mMTarget High-Yield Zone
L-4.0 4.0 mMStress Test (Check for inhibition)
L-8.0 8.0 mMSolubility Limit Test
  • Incubation: Run reaction at optimal T (30°C for E. coli, 25°C for Wheat Germ) for 4 hours.

  • Readout: Measure yield via TCA precipitation (total protein) or GFP fluorescence.

Data Interpretation:

  • If yield increases linearly up to L-4.0, your system is severely Leucine-limited.

  • If yield drops at L-4.0, the excess Leucine is likely chelating Mg2+. Action: Add 0.5 mM Magnesium Acetate for every 2 mM of extra Leucine.

Protocol C: Continuous-Exchange (CECF) Feed Formulation

In CECF, the "Feed" chamber replenishes small molecules. Leucine depletion in the feed is the #1 cause of reaction cessation after 12 hours.

Feed Solution Composition:

  • Base Buffer: HEPES-KOH (pH 7.6-8.0), Salts (Mg, K).

  • Energy: ATP, GTP, PEP/Creatine Phosphate.

  • Amino Acids (Non-Leu): 1 mM each.

  • L-Leucine: 3.0 mM (Hyper-supplemented).

Why 3.0 mM? Leucine diffuses across the dialysis membrane (10-14 kDa cutoff) slower than smaller amino acids (like Glycine) due to its hydrophobicity and hydration shell. Hyper-concentrating the feed ensures a constant driving force into the reaction chamber.

Figure 2: CECF Diffusion Logic

CECF_Logic cluster_Feed Feed Chamber (1 mL) cluster_Membrane Dialysis Membrane (10 kDa) cluster_Reaction Reaction Chamber (50 µL) Leu_High [Leu] = 3.0 mM Diffusion Passive Diffusion (Rate Limiting) Leu_High->Diffusion Energy ATP/GTP Translation Ribosome Consumption Energy->Translation Leu_Low [Leu] maintained at ~1.5 mM Diffusion->Leu_Low Leu_Low->Translation Incorporation

Caption: Hyper-supplementation in the Feed Chamber counteracts diffusion resistance.

Part 5: Troubleshooting & Quality Control

5.1 The "Cloudy Reaction" Check Before adding the DNA template, inspect the reaction tube.

  • Clear: Proceed.

  • Cloudy/White Precipitate: Leucine has crashed out.

    • Cause: Cold buffer shock.

    • Fix: Warm the tube to 37°C for 2 minutes. If it clears, proceed. If not, discard (Mg2+ is compromised).

5.2 Magnesium Compensation Table Leucine is a weak chelator, but at high concentrations (>4 mM), it affects ionic strength.

[Leucine] SupplementedMg(OAc)2 Adjustment
+ 1 mMNone
+ 2 mM+ 0.2 mM
+ 4 mM+ 0.5 mM
+ 6 mM+ 1.0 mM

References

  • Jewett, M. C., & Swartz, J. R. (2004). Mimicking the Escherichia coli cytoplasmic environment activates long-lived and efficient cell-free protein synthesis. Biotechnology and Bioengineering, 86(1), 19-26.

  • Caschera, F., & Noireaux, V. (2014). Synthesis of 2.3 mg/ml of protein with an all E. coli cell-free transcription-translation system. Biochimie, 99, 162-168.

  • Apponyi, M. A., et al. (2004). The solubility of amino acids in aqueous solution.[1][2] Chemical and Biochemical Engineering Quarterly, 18(4). (Provides solubility data for Leucine).

  • Spirin, A. S., et al. (1988). A continuous cell-free translation system capable of producing polypeptides in high yield.[3] Science, 242(4882), 1162-1164.

Sources

Method

Precision Preparation of Unlabeled L-Leucine for Metabolic Flux &amp; mTORC1 Signaling Studies

Abstract & Application Context L-Leucine (Leu) is not merely a proteogenic building block; it is a potent signaling metabolite that acts as a master regulator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

L-Leucine (Leu) is not merely a proteogenic building block; it is a potent signaling metabolite that acts as a master regulator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway.[1][2][3] In metabolic studies, the precise molarity of unlabeled L-Leucine is critical for:

  • Nutrient Sensing Assays: Determining the

    
     of mTORC1 activation (typically sensed via Sestrin2).
    
  • Metabolic Flux Analysis (MFA): Formulating custom "drop-out" media (e.g., DMEM -Leu) where Leucine is titrated back at exact physiological concentrations (

    
     in plasma).
    
  • Pulse-Chase Experiments: Using high-molarity unlabeled Leucine ("cold chase") to halt the incorporation of radiolabeled or stable-isotope labeled tracers.

This guide provides a rigorous protocol for calculating, preparing, and validating L-Leucine stocks, addressing the specific physicochemical constraints of its hydrophobic side chain.

Physicochemical Constraints

Before calculation, one must understand the "Solubility Wall." Unlike Lysine or Arginine, Leucine is hydrophobic.

PropertyValueImplication for Protocol
Molecular Weight (MW) 131.17 g/mol Basis for all molarity calculations.
Solubility (

, 25°C)
~24 g/L (approx. 183 mM) CRITICAL: You cannot make a 1 M stock in pure water. It will precipitate.
pKa

-COOH: 2.36;

-

: 9.60
Zwitterionic at physiological pH (~7.4).
Hygroscopicity LowLow risk of water weight error, but high static electricity risk during weighing.

Expert Insight: Many protocols fail because researchers attempt to make 500 mM or 1 M stocks in water. For physiological studies, we recommend a 100 mM (0.1 M) master stock to ensure stability at 4°C without precipitation.

Mechanism of Action: Why Precision Matters

Inaccurate Leucine molarity leads to high variability in mTORC1 phosphorylation readouts (e.g., p-S6K1, p-4EBP1). The diagram below illustrates the specific node (Sestrin2) where Leucine concentration directly dictates signaling output.[[“]]

mTORC1_Pathway cluster_0 Nutrient Sensing Machinery Leucine Cytosolic L-Leucine (The Input) Sestrin2 Sestrin2 (Leucine Sensor) Leucine->Sestrin2 Binds (Kd ~20µM) Leucine->Sestrin2 Binding dissociates Sestrin2 from GATOR2 GATOR2 GATOR2 Complex (Activator) Sestrin2->GATOR2 Inhibits (in absence of Leu) GATOR1 GATOR1 Complex (Inhibitor) GATOR2->GATOR1 Inhibits Rag Rag GTPases (RagA/B) GATOR1->Rag Inhibits (GAP activity) mTORC1 mTORC1 Complex (Master Regulator) Rag->mTORC1 Recruits to Lysosome Autophagy Autophagy (Inhibited) mTORC1->Autophagy Blocks Synthesis Protein Synthesis (Activated) mTORC1->Synthesis Promotes

Caption: The Leucine-Sestrin2-mTORC1 axis. Leucine binding to Sestrin2 relieves the inhibition of GATOR2, triggering the cascade.[5]

Protocol: Preparation of 100 mM Unlabeled L-Leucine Stock

This protocol creates a 100 mM stock solution, which is safe from precipitation at 4°C and allows for easy 1:1000 dilution to achieve 100


M (physiological starvation/stimulation range).
Materials
  • L-Leucine (Cell Culture Grade,

    
    98.5% purity).[6][7]
    
  • Ultrapure Water (Milli-Q, 18.2 M

    
    cm).
    
  • 0.22

    
    m PES (Polyethersulfone) Syringe Filter (Low protein binding).
    
  • Volumetric Flask (Class A) or calibrated analytical balance.

  • Heated stir plate.

Step-by-Step Methodology
Step 1: The Calculation

Calculate the mass required using the formula:


[8][9][10]

For 100 mL of 100 mM solution:



Correction for Purity: If your Certificate of Analysis states 99.0% purity:



Step 2: Weighing (Static Control)

L-Leucine powder is prone to static charge.

  • Use an anti-static gun if available.

  • Weigh onto a weighing boat, not directly into the flask.

  • Critical: Do not rely on "topping up" water to a line in a beaker. Use a volumetric flask.

Step 3: Dissolution (The "Warm" Method)

Because Leucine is hydrophobic, it dissolves slowly in room temperature water.

  • Add the weighed powder to a beaker containing approx. 80 mL (80% of final volume) of ultrapure water.

  • Do NOT add acid (HCl) or base (NaOH) if this is for metabolic culture, as this alters the ion balance of your media later.

  • Heat gently to 40–45°C while stirring. The solution should become crystal clear within 15 minutes.

    • Note: If it does not dissolve, check your calculation. You cannot exceed ~180 mM.

  • Allow to cool to room temperature (20-25°C).

Step 4: Volume Adjustment
  • Transfer the solution to a 100 mL volumetric flask .

  • Rinse the beaker with ultrapure water and add to the flask.

  • Dilute to the fiducial mark with ultrapure water. Invert 10 times to mix.

Step 5: Sterilization & Storage[11]
  • Filter through a 0.22

    
    m PES filter  into a sterile container.
    
  • Storage:

    • 4°C: Stable for 1-2 months (Check for crystals before use).

    • -20°C: Stable for 6-12 months (Aliquot to avoid freeze-thaw cycles).

Workflow Diagram

Stock_Prep_Workflow Start Start: Define Target Molarity (Max 100mM rec.) Calc Calculate Mass (Mass = M * MW * V) Start->Calc Weigh Weigh L-Leu (Anti-static precautions) Calc->Weigh Dissolve Dissolve in 80% Vol Warm Water (45°C) Weigh->Dissolve Check Clear Solution? Dissolve->Check Check->Dissolve No (Stir longer) Cool Cool to RT & Top to Final Vol Check->Cool Yes Filter Sterile Filter (0.22 µm PES) Cool->Filter Store Store (4°C or -20°C) Filter->Store

Caption: Workflow for preparing a precipitation-free L-Leucine stock solution.

Validation: How to Trust Your Stock

Since L-Leucine lacks an aromatic ring (unlike Tryptophan or Tyrosine), it does not absorb UV light at 280 nm. You cannot use a Nanodrop for concentration checks.

Method A: HPLC (Gold Standard)
  • Technique: Pre-column derivatization with OPA (o-phthalaldehyde) or FMOC.

  • Column: C18 Reverse Phase.

  • Detector: Fluorescence (Ex: 340nm, Em: 450nm for OPA).

  • Reference: Compare peak area against a certified Amino Acid Standard (e.g., Sigma AAS18).

Method B: Osmometry (Rapid Check)

If you prepared the solution in pure water, the osmolality can serve as a proxy for concentration.

  • Theoretical Osmolality of 100 mM Leucine: ~100 mOsm/kg (approximate, as it is non-ideal).

  • Protocol: Measure 20

    
    L on a freezing-point osmometer. If the reading is 10 mOsm (for a 100 mM target), you likely made a 10-fold dilution error.
    

Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Crystals at 4°C Concentration too close to saturation limit (180 mM).Warm to 37°C to redissolve. Dilute stock to 50 mM or 100 mM for future stability.
Floating Powder Hydrophobic surface tension.Do not add powder to static water. Create a vortex in the water first, then add powder.
Cell Toxicity pH shock or endotoxins.Did you use HCl to dissolve? If so, neutralize or switch to the "Warm Water" method. Ensure L-Leu is "Cell Culture Grade" (endotoxin tested).

References

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[1][2][[“]] Science, 351(6268), 43-48.

  • Saxton, R. A., et al. (2016). Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway.[1][[“]] Science, 351(6268), 53-58. [1]

  • PubChem. (n.d.).[9] L-Leucine Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (n.d.).[11] L-Leucine Product Information & Solubility Data.

  • Chantranupong, L., et al. (2015). The Sestrins interact with GATOR2 to negatively regulate the amino-acid-sensing pathway upstream of mTORC1.[1][3][[“]] Cell Reports, 9(1), 1-8.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting L-leucine precipitation in high concentration stocks

The "Leucine Paradox": Introduction L-Leucine is a critical branched-chain amino acid (BCAA) acting as a primary regulator of the mTORC1 pathway, driving protein synthesis in mammalian cell culture [1]. However, it prese...

Author: BenchChem Technical Support Team. Date: February 2026

The "Leucine Paradox": Introduction

L-Leucine is a critical branched-chain amino acid (BCAA) acting as a primary regulator of the mTORC1 pathway, driving protein synthesis in mammalian cell culture [1]. However, it presents a significant "hydrophobic challenge" in bioprocessing.

Unlike polar amino acids, L-Leucine possesses an aliphatic isobutyl side chain, rendering it poorly soluble in water (~24 g/L at 25°C) [2]. In high-concentration fed-batch supplements (often targeting >50 g/L), Leucine is frequently the "limiting reagent," causing catastrophic precipitation that occludes filters and alters feed stoichiometry.

This guide provides field-validated protocols to solubilize L-Leucine using pH-shift strategies and chemical derivatives, ensuring your feed streams remain homogeneous.

Solubility Intelligence: The Data

Before attempting a protocol, review the solubility limits. Leucine behaves differently depending on the solvent environment and pH relative to its isoelectric point (pI ≈ 6.0) [3].[1][2]

Table 1: L-Leucine Solubility Thresholds (at 25°C)
Solvent / ConditionApprox. Solubility LimitStability Risk
Water (pH 6.0) ~22–24 g/LHigh (Near pI, prone to crystallization)
1M HCl >50 g/LLow (Protonation breaks lattice energy)
1M NaOH >40 g/LModerate (Risk of racemization at extreme pH/Heat)
Ethanol InsolubleHigh (Do not use as co-solvent)
L-Leucine Dipeptides >100 g/LVery Low (Superior solubility profile)

Troubleshooting Guides (Q&A)

Issue 1: "I cannot dissolve L-Leucine at 50 g/L in water, even with heating."

Diagnosis: You are fighting the Hydrophobic Effect . At neutral pH (near its pI of 5.98), Leucine exists as a zwitterion with net-zero charge. The crystal lattice energy is high due to strong hydrophobic interactions between the isobutyl side chains. Heating temporarily disrupts this, but precipitation is inevitable upon cooling (hysteresis).

The Fix: The "Acid-Shift" Protocol To achieve high concentrations (50–60 g/L), you must move the pH away from the pI to protonate the amine group, increasing solvation.

Protocol:

  • Calculate: Determine the required mass of L-Leucine (e.g., 5 g for 100 mL).

  • Solvent Prep: Prepare 0.5M to 1.0M HCl (do not use water yet).

  • Dissolution: Add L-Leucine powder slowly to the acid while stirring.

    • Note: The solution should clarify rapidly at room temperature.

  • Dilution: Once fully dissolved, dilute to the final volume with water.

  • Sterile Filter: Use a 0.22 µm PES membrane immediately.

Critical Check: Ensure your bioreactor has sufficient pH control capacity (base addition) to neutralize the acid load from this feed.

Issue 2: "My stock solution was clear, but it precipitated immediately upon addition to the bioreactor."

Diagnosis: Shock Precipitation (Salting-Out). When a highly acidic, high-concentration Leucine stock hits the neutral, salt-rich environment of the culture media, two things happen:

  • pH Shock: The local pH rises back toward the pI (6.0).

  • Common Ion Effect: High concentrations of other hydrophobic amino acids (Valine, Isoleucine) in the reactor compete for solvation water [4].

The Fix: Separate Feeds or Dipeptides

  • Strategy A (Process): Add the Leucine stock slowly (continuous drip) rather than as a bolus shot. This allows rapid dispersion before crystal nuclei can form.

  • Strategy B (Chemistry): Switch to L-Leucine Dipeptides (e.g., L-Alanyl-L-Leucine).

    • Why? Dipeptides disrupt the crystal lattice structure of free Leucine. They are transported into the cell via the PEPT1 transporter and hydrolyzed intracellularly, yielding free Leucine without the solubility constraints [5].

Issue 3: "Can I use NaOH instead of HCl? My process cannot tolerate extra acid."

Diagnosis: Alkaline Solubilization. Yes, Leucine is soluble in alkaline conditions (deprotonation of the carboxylic acid). However, this carries risks.

The Fix: The "Alkaline-Switch" Protocol

  • Dissolve L-Leucine in 0.5M NaOH .

  • Warning: Do not heat alkaline Leucine solutions >40°C. High pH + Heat can cause racemization (converting L-Leucine to D-Leucine), which is biologically inactive and potentially toxic to cells.

  • Validation: Verify the optical rotation if the stock has been stored for >24 hours.

Visualizing the Workflow

Diagram 1: Solubility Decision Tree

This logic flow helps you select the correct preparation method based on your concentration targets.

Leucine_Solubility_Workflow Start Start: Prepare L-Leucine Stock CheckConc Target Concentration? Start->CheckConc LowConc < 20 g/L CheckConc->LowConc HighConc > 20 g/L CheckConc->HighConc WaterMethod Dissolve in Water (25-40°C) Standard Protocol LowConc->WaterMethod CheckpH Can Process Tolerate Acid? HighConc->CheckpH Dipeptide Consider Dipeptides (Ala-Leu / Leu-Leu) HighConc->Dipeptide If >60g/L required Validation Validation: Check Clarity & Filter (0.22µm) WaterMethod->Validation AcidMethod Acid-Shift Protocol (Dissolve in 1M HCl) CheckpH->AcidMethod Yes (Standard) BaseMethod Alkaline-Shift Protocol (Dissolve in 0.5M NaOH) CheckpH->BaseMethod No (Base Only) AcidMethod->Validation BaseMethod->Validation Dipeptide->Validation

Caption: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and process constraints.

Diagram 2: The Mechanism of Precipitation

Understanding the molecular interaction prevents recurrence.

Precipitation_Mechanism Zwitterion Zwitterion (pH 6.0) Net Charge = 0 Hydrophobic Hydrophobic Interaction (Isobutyl Chains) Zwitterion->Hydrophobic Aggregates Protonation Acid Addition (pH < 2) Protonated Amine (+) Zwitterion->Protonation Add HCl Lattice Crystal Lattice (Precipitate) Hydrophobic->Lattice Crystallizes Solvation Hydration Shell (Soluble) Protonation->Solvation Repulsion prevents aggregation

Caption: At neutral pH, hydrophobic aggregation drives precipitation. Acidification induces positive charge repulsion, stabilizing the solution.

References

  • Sigma-Aldrich. L-Leucine Product Specification & Solubility Data. (Accessed 2023).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6106, Leucine. (Accessed 2023).

  • ResearchGate. Effect of Sodium Hydroxide on the Solubilities of L-Isoleucine, L-Leucine, and L-Valine.[3] (2025).[2][4]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024).[4][5]

  • Semantic Scholar. Oil Phase Solubility Rather Than Diffusivity Determines the Release of Entrapped Amino Acids and Di-Peptides.[6] (2022).[6][7][8]

Sources

Optimization

optimizing L-leucine concentration for maximal mTOR activation

Topic: Optimizing L-Leucine Concentration for Maximal mTOR Activation Status: Active Agent: Senior Application Scientist Ticket ID: MTOR-LEU-OPT-001 System Overview & Mechanism Before optimizing concentrations, it is cri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing L-Leucine Concentration for Maximal mTOR Activation

Status: Active Agent: Senior Application Scientist Ticket ID: MTOR-LEU-OPT-001

System Overview & Mechanism

Before optimizing concentrations, it is critical to understand the sensing machinery. You are not simply "feeding" the cell; you are disengaging a braking mechanism.

L-Leucine activates mTORC1 primarily by binding to Sestrin2 . Under low leucine conditions, Sestrin2 binds and inhibits GATOR2 . When Leucine is present, it binds Sestrin2, causing it to dissociate from GATOR2. Free GATOR2 then inhibits GATOR1 (a GAP), allowing Rag GTPases to load with GTP and recruit mTORC1 to the lysosome for activation by Rheb.

Signaling Pathway Visualization

The following diagram illustrates the disinhibition logic you are manipulating with L-Leucine titration.

mTOR_Leucine_Pathway cluster_logic Leucine L-Leucine (Ligand) Sestrin2 Sestrin2 (Leucine Sensor) Leucine->Sestrin2 Binds Leucine->Sestrin2 Dissociates Complex GATOR2 GATOR2 (Positive Regulator) Sestrin2->GATOR2 Inhibits (Low Leu) GATOR1 GATOR1 (GAP - Negative Reg) GATOR2->GATOR1 Inhibits Rag Rag GTPases (Lysosomal Anchor) GATOR1->Rag Inhibits (GAP Activity) mTORC1 mTORC1 Complex (Active) Rag->mTORC1 Recruits Lysosome Lysosomal Surface

Figure 1: The Sestrin2-GATOR axis. Leucine acts as the release key for the GATOR2 "brake," enabling downstream mTORC1 recruitment.

Experimental Protocol: The "Clean Slate" Method

To measure maximal activation, you must first establish a zero-baseline. The most common failure mode in this assay is insufficient depletion of intracellular amino acid pools.

Reagents Required
  • Starvation Media: Amino Acid-free DMEM or EBSS (Earle's Balanced Salt Solution).

  • Dialyzed FBS: Standard FBS contains significant leucine. Use dialyzed FBS (dFBS) for the starvation step if serum factors are required for cell survival.

  • L-Leucine Stock: 100 mM in water (filter sterilized).

Step-by-Step Workflow
  • Seed & Stabilize: Plate cells (e.g., HEK293T, HeLa, or primary myotubes) to 70-80% confluence.

  • The Wash (Critical): Aspirate growth media. Rinse cells twice with warm PBS or AA-free media to remove residual leucine.

  • Starvation Phase: Incubate cells in AA-free media (supplemented with 10% dFBS if cells are sensitive) for 50–60 minutes .

    • Why: This depletes the lysosomal pool of amino acids and resets Sestrin2 to the "bound/inhibitory" state.

  • Stimulation: Add L-Leucine to specific final concentrations (see Table 1).

    • Duration:10–30 minutes . (mTORC1 phosphorylation of S6K1 is rapid; longer durations >1hr may trigger feedback loops).

  • Lysis: Rapidly aspirate media and lyse in ice-cold RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate + NaF).

Recommended Concentration Ranges (Table 1)
ConditionConcentrationPurposeNote
Starvation 0 mMBaseline (Negative Control)Essential for calculating fold-change.
Sub-Physiological 0.05 – 0.1 mMSensitivity ThresholdingMimics fasting blood plasma levels.
Physiological 0.4 – 0.8 mMStandard ReferenceTypical DMEM/RPMI concentration.
Saturating 1.0 – 3.0 mMMaximal Activation Ensures Sestrin2 saturation in resistant lines.
Supra-Physiological > 5.0 mMToxicity CheckNot recommended; potential osmotic effects.

Troubleshooting Guide

Select the symptom that matches your experimental outcome.

Symptom A: High background signal in the "0 mM Leucine" control.

Diagnosis: Incomplete Starvation or Autophagy-mediated Recycling.

  • Root Cause 1: Residual media was left during the wash steps.

  • Root Cause 2: You used standard FBS instead of Dialyzed FBS during starvation. Standard FBS contains amino acids.

  • Root Cause 3: Starvation was too long (>3 hours), triggering autophagy. The cell digests its own organelles, releasing free leucine internally, which reactivates mTORC1.

  • The Fix: Limit starvation to 50-60 minutes. Use Dialyzed FBS. Ensure 2x washes.

Symptom B: No response to Leucine stimulation (Flat signal).

Diagnosis: Missing Co-factors or Pathway Desensitization.

  • Root Cause 1: The Glutamine Trap. Leucine uptake often requires the LAT1 transporter (SLC7A5), which functions as an antiporter exchanging intracellular Glutamine for extracellular Leucine. If you starve cells of all amino acids (including Glutamine) for too long, they cannot import the Leucine you add.

  • The Fix: "Prime" the cells. Add L-Glutamine (2 mM) to the starvation media, or add it 15 minutes prior to Leucine stimulation.

  • Root Cause 2: Insulin/Growth Factor Deprivation. In some primary cells, amino acids alone are insufficient; a basal level of insulin/IGF-1 is required to prime the Rheb GTPase.

  • The Fix: Ensure the starvation media contains insulin (100 nM) if working with skeletal muscle cells.

Symptom C: High variability between replicates.

Diagnosis: Inconsistent Lysis Timing.

  • Root Cause: Phosphorylation of p70S6K (T389) is highly labile. The time between taking the plate out of the incubator and adding lysis buffer causes dephosphorylation.

  • The Fix: Process one plate at a time on ice. Do not wash with PBS after stimulation; aspirate media and immediately add lysis buffer.

Experimental Workflow Visualization

Use this logic flow to design your plate layout and timing.

Workflow_Logic Start Start: Healthy Cells (80% Confluence) Wash Wash 2x (PBS or AA-Free) Start->Wash Starve Starvation Phase (50 min, -AA, +dFBS) Wash->Starve Prime Optional: Glutamine Prime (Last 15 min of Starve) Starve->Prime If LAT1 dependent Stim Stimulation (Add Leucine 0-3mM) (30 min) Starve->Stim Standard Prime->Stim Lyse Immediate Lysis (RIPA + PhosSTOP) Stim->Lyse Critical: Keep Cold

Figure 2: Optimized experimental workflow ensuring depletion of basal signal and efficient uptake of Leucine.

Frequently Asked Questions (FAQs)

Q: Can I use p-AKT as a readout for Leucine efficacy? A: No. Leucine signaling is distinct from the PI3K/AKT growth factor pathway. Leucine activates mTORC1 (p-S6K, p-4E-BP1) but does not induce AKT phosphorylation. In fact, chronic mTORC1 activation can suppress AKT via a negative feedback loop on IRS-1.

Q: Why do you recommend 3 mM Leucine for "Maximal" activation when plasma levels are 0.1 mM? A: While physiological levels are lower, in vitro maximal activation often requires saturation of the Sestrin2-Leucine binding equilibrium. Furthermore, intracellular transport efficiency varies by cell line. 3 mM ensures that Leucine availability is not the rate-limiting step, allowing you to assess the maximal capacity of the mTORC1 machinery.

Q: Which Western Blot band is the definitive marker? A: p70S6K (Threonine 389) . This is the direct target of mTORC1. Phosphorylation of 4E-BP1 is also valid but can be more complex to resolve (look for the "gamma" hyper-phosphorylated band shift).

References

  • Wolfson, R. L., et al. (2016).

  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960-976.

  • Nicklin, P., et al. (2009). Bidirectional transport of amino acids regulates mTOR and autophagy. Cell, 136(3), 521-534.

Troubleshooting

minimizing degradation of unlabeled L-leucine during storage

Introduction Welcome to the Technical Support Center. This guide addresses the stability profile of unlabeled L-Leucine .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of unlabeled L-Leucine . While often viewed as a "commodity" amino acid compared to its stable-isotope labeled counterparts, unlabeled L-Leucine is a critical component in cell culture media (e.g., DMEM, RPMI) and API formulations.

Despite its hydrophobic nature and relative stability, L-Leucine is not impervious to degradation. Improper storage can lead to Maillard reaction-induced discoloration , polymorphic shifts , and trace contamination that compromises sensitive bioassays. This guide synthesizes chemical kinetics with practical inventory management to ensure your reagents remain experiment-ready.

Module 1: The Stability Matrix (Critical Parameters)

To prevent degradation, you must understand the mechanism. L-Leucine (


) is a branched-chain amino acid (BCAA) with a hydrophobic isobutyl side chain. This structure dictates its three primary failure modes:
  • The Maillard Reaction (The "Yellowing" Risk):

    • Mechanism: Non-enzymatic browning where the nucleophilic amino group of Leucine reacts with a reducing sugar (e.g., Glucose, Lactose) or an aldehyde contaminant.[1][2]

    • Trigger: High humidity facilitates molecular mobility; heat accelerates the reaction rate.

    • Result: Formation of melanoidins (brown pigments) and loss of bioavailability.

  • Physical Aggregation (The "Static" Risk):

    • Mechanism: Unlike hygroscopic amino acids (e.g., Lysine), Leucine is hydrophobic and often used as an anti-caking agent in spray drying. However, it is prone to triboelectric charging (static).

    • Trigger: Low humidity (<30% RH) or friction during dispensing.

    • Result: "Clumping" that mimics moisture damage but is actually electrostatic, leading to weighing errors.

  • Racemization (The "Purity" Risk):

    • Mechanism: Conversion of L-Leucine to D-Leucine.

    • Trigger: Extreme pH (alkaline) or prolonged exposure to high temperatures (>40°C).

    • Result: Biological inactivity; D-Leucine can inhibit specific enzymatic pathways in cell culture.

Visualizing Degradation Pathways

The following diagram maps environmental inputs to their chemical consequences.

LeucineDegradation Env_Heat Heat (>40°C) Mech_Maillard Maillard Reaction (Glycation) Env_Heat->Mech_Maillard Accelerates Mech_Racem Racemization (L- to D-) Env_Heat->Mech_Racem Catalyzes Env_Humid High Humidity (>65% RH) Env_Humid->Mech_Maillard Facilitates Mech_Hydro Surface Condensation Env_Humid->Mech_Hydro Env_Contam Reducing Sugars (Contamination) Env_Contam->Mech_Maillard Leu_State L-Leucine (Solid State) Leu_State->Mech_Maillard + Sugar Leu_State->Mech_Racem Out_Color Discoloration (Yellow/Brown) Mech_Maillard->Out_Color Out_Bio Loss of Bio-activity Mech_Maillard->Out_Bio Mech_Racem->Out_Bio Out_Micro Microbial Growth Mech_Hydro->Out_Micro

Figure 1: Critical degradation pathways for L-Leucine. Red nodes indicate environmental stressors; yellow nodes indicate chemical mechanisms.

Module 2: Troubleshooting Guide

Use this decision matrix to address common physical and chemical observations.

SymptomProbable CauseVerification StepCorrective Action
Powder turns yellow/brown Maillard Reaction. Cross-contamination with media components (glucose) or cardboard dust (cellulose/lignin).Dissolve 1g in 10mL water. If solution is yellow/turbid, degradation is confirmed.Discard. Maillard products are cytotoxic. Do not attempt to purify.
Powder is clumping (Hard) Moisture Cycling. Storage area temperature fluctuates, causing condensation/evaporation cycles.Attempt to crush a clump. If it is "gummy," it is moisture.Discard for cell culture. Acceptable for non-biological chemistry if dried, but risk of hydrolysis exists.
Powder is clumping (Loose) Electrostatic Charge. Common in low humidity environments due to Leucine's hydrophobicity.Touch container with grounded metal spatula. If powder "jumps" or disperses, it is static.Safe to use. Use an anti-static gun or increase room humidity to 40-50%.
Insoluble particles in solution Contamination or Polymorphs. Leucine has low solubility (~24g/L), but should clear.Heat to 50°C. If particles remain, they are likely foreign contaminants.Filter (0.22 µm) if critical; otherwise replace stock.

Module 3: Experimental Validation Protocols

Do not guess. Validate the purity of your L-Leucine stock using these self-validating protocols.

Protocol A: Purity Analysis via HPLC (Derivatized)

Why this method? L-Leucine lacks a strong UV chromophore. Derivatization with OPA (o-phthalaldehyde) is the gold standard for sensitivity, detecting trace impurities.

  • Preparation:

    • Derivatization Reagent: Mix 10 mg OPA in 1 mL methanol + 10 µL β-mercaptoethanol + 9 mL borate buffer (pH 9.5).

    • Sample: Dissolve L-Leucine to 1 mg/mL in borate buffer.

  • Reaction: Mix 10 µL sample + 10 µL reagent. Wait 1 minute (precisely).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.

    • Mobile Phase A: 40mM Na₂HPO₄ (pH 7.8).

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

    • Detection: Fluorescence (Ex: 340nm, Em: 450nm).

  • Acceptance Criteria:

    • Purity > 98.5%.

    • Single peak at expected retention time (approx. 12-15 min depending on gradient).

Protocol B: Loss on Drying (LOD)

Why this method? Determines volatile content (water + solvents) which drives degradation.

  • Tare: Weigh an empty glass weighing bottle (

    
    ).
    
  • Sample: Add ~1.0 g of L-Leucine; weigh again (

    
    ).
    
  • Dry: Place in a vacuum oven at 105°C for 3 hours.

  • Cool: Transfer to a desiccator to cool; weigh final mass (

    
    ).
    
  • Calculation:

    
    
    
  • Limit: Must be

    
     (Pharmacopeial Standard).
    

Module 4: Storage Workflow & FAQs

Optimized Storage Workflow

Follow this logic to maximize shelf-life upon receipt of a new batch.

StorageWorkflow Start Receive Shipment Inspect Visual Inspection: Color & Clumping Start->Inspect Aliquot Aliquot into Amber Glass Vials Inspect->Aliquot Pass Seal Purge Headspace (N2) & Parafilm Seal Aliquot->Seal Store Store at 20-25°C (Dark, Dry) Seal->Store

Figure 2: Recommended intake workflow for bulk L-Leucine.

Frequently Asked Questions

Q: Can I store L-Leucine in the fridge (4°C)?

  • A: Not recommended. While cold slows chemical reactions, refrigerators are high-humidity environments. Repeated opening causes condensation on the cold powder, leading to caking and hydrolysis. Store at controlled room temperature (20–25°C) in a desiccator.

Q: My L-Leucine smells slightly like cheese. Is it bad?

  • A: Likely yes. Pure L-Leucine is odorless. A "cheesy" or "sweaty" smell indicates the formation of isovaleric acid, a degradation product of Leucine catabolism (often microbial). Discard immediately.

Q: Does "Unlabeled" mean I can be less careful than with "Isotopic" Leucine?

  • A: Chemically, no. The degradation pathways are identical. However, economically, unlabeled Leucine is cheaper to replace. The real cost of using degraded unlabeled Leucine is the potential failure of downstream experiments (e.g., cell culture batches), which is far more expensive than the reagent itself.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6106, L-Leucine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Q1A(R2): Stability Testing of New Drug Substances and Products.[3][4] (2003).[4][5] Retrieved from [Link]

  • Hodge, J. E.Dehydrated Foods, Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry 1.15 (1953): 928-943.
  • Agilent Technologies. Amino Acid Analysis using ZORBAX Eclipse-AAA Columns - Technical Note. Retrieved from [Link] (Verified via search context 1.9).

  • United States Pharmacopeia (USP).General Chapter <731> Loss on Drying. (Standard Pharmacopeial Method).

Sources

Optimization

resolving peak overlap of L-leucine and Isoleucine in chromatography

Topic: Chromatographic & Mass Spectrometric Resolution of L-Leucine and L-Isoleucine Welcome to the Advanced Separations Support Hub. Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) The C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic & Mass Spectrometric Resolution of L-Leucine and L-Isoleucine

Welcome to the Advanced Separations Support Hub. Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting)

The Core Challenge: The "Isobaric Nightmare"

Q: Why are Leucine (Leu) and Isoleucine (Ile) co-eluting on my standard C18 method despite gradient optimization?

A: You are fighting thermodynamics with a mechanism that lacks the necessary selectivity. Leu and Ile are constitutional isomers. They share:

  • Identical Molecular Weight: 131.17 g/mol .

  • Identical Precursor Ions:

    
    .
    
  • Nearly Identical Hydrophobicity: Their interaction with alkyl chains (C18) is driven by hydrophobic effect, which is virtually indistinguishable between the sec-butyl group of Ile and the isobutyl group of Leu.

The Solution: You must shift from purely hydrophobic separation (C18) to Shape Selectivity or Alternative Interaction Mechanisms (Pi-Pi or H-bonding).

Method Development & Optimization Guides

Phase Selection: Beyond C18

Q: If C18 fails, which stationary phase should I switch to?

A: While high-efficiency C18 (sub-2


m) can separate them with very long gradients, we recommend Pentafluorophenyl (PFP/F5)  phases for robust resolution.
  • Why PFP? The fluorine atoms in the PFP ring create a localized electron deficit (Lewis acid character). This allows for specific interaction with the electron-rich centers of the analytes. More importantly, PFP phases exhibit rigid steric selectivity (shape recognition), allowing them to distinguish the branching position of the methyl group in Ile vs. Leu.

Comparison of Stationary Phases:

FeatureC18 (Alkyl)PFP (Fluorinated)C18-Aq (Polar Embedded)
Primary Mechanism HydrophobicityHydrophobicity + Pi-Pi + DipoleHydrophobicity + H-bonding
Leu/Ile Selectivity (

)
Low (~1.0 - 1.05)High (>1.10) Moderate
Retentivity HighModerateModerate
Recommendation Not RecommendedGold Standard Alternative
Mobile Phase Chemistry

Q: I am using Acetonitrile (ACN). Should I switch solvents?

A: Yes. Switch to Methanol (MeOH) .

  • Mechanism: ACN is an aprotic solvent that forms a "layer" on the stationary phase. MeOH is a protic solvent. In the separation of structural isomers, MeOH often provides different solvation shells around the isomers, enhancing steric differences that ACN masks.

  • Tip: If using MS detection, ensure your source gas temperature is optimized, as MeOH is less volatile than ACN.

Temperature Control

Q: Will increasing the column temperature improve the peak split?

A: Generally, NO .

  • Thermodynamics: Higher temperatures increase mass transfer (sharper peaks) but typically decrease selectivity (

    
    ) for structural isomers.
    
  • Recommendation: Run your column at 25°C to 30°C . Sub-ambient cooling (15°C) can further enhance resolution if your system pressure allows it.

Visualizing the Decision Logic

The following diagram illustrates the troubleshooting workflow for resolving isobaric overlap.

Leu_Ile_Resolution Start Start: Leu/Ile Co-elution Check_Col Check Column Chemistry Start->Check_Col Is_C18 Is it standard C18? Check_Col->Is_C18 Switch_PFP Switch to PFP / F5 Phase Is_C18->Switch_PFP Yes Check_Solvent Check Mobile Phase B Is_C18->Check_Solvent No (Already PFP) Switch_PFP->Check_Solvent Is_ACN Is it Acetonitrile? Check_Solvent->Is_ACN Switch_MeOH Switch to Methanol Is_ACN->Switch_MeOH Yes Check_Temp Check Temperature Is_ACN->Check_Temp No Switch_MeOH->Check_Temp Is_HighTemp Is Temp > 40°C? Check_Temp->Is_HighTemp Lower_Temp Lower to 20-30°C Is_HighTemp->Lower_Temp Yes MS_Interference Check MS Transitions Is_HighTemp->MS_Interference No Lower_Temp->MS_Interference Resolution Resolution Achieved (Rs > 1.5) MS_Interference->Resolution Optimize MRM

Figure 1: Logical troubleshooting workflow for resolving isobaric amino acid overlap.

Validated Experimental Protocol

Protocol ID: AA-ISO-RES-01 Objective: Baseline separation of L-Leu and L-Ile using LC-MS/MS.

A. Reagents & Materials
  • Column: Raptor FluoroPhenyl (PFP), 2.7

    
    m, 100 x 2.1 mm (or equivalent).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Methanol (LC-MS Grade).

  • Sample Diluent: 90:10 Water:Methanol.

B. Instrument Parameters
ParameterSettingNote
Flow Rate 0.3 mL/minOptimized for 2.1mm ID
Column Temp 30°C Critical: Do not exceed 35°C
Injection Vol 2 - 5

L
Prevent column overload
MS Mode ESI PositiveMRM Scan
C. Gradient Profile
Time (min)% Mobile Phase BCurve
0.0020Initial hold
1.0020Isocratic loading
8.0090Separation ramp
10.0090Wash
10.1020Re-equilibration
13.0020End
D. Mass Spectrometry (MRM)

Since the parent ions are identical, chromatographic separation is the primary differentiator. However, monitoring specific transitions ensures signal integrity.

  • Common Transition (Quant):

    
     (Immonium ion).
    
  • Qualitative Check: If resolution is still ambiguous, monitor the

    
     transition. While both produce it, the ratio of 
    
    
    
    can sometimes differ slightly depending on collision energy (CE), though this is unreliable for quantitation without chromatographic separation.

Advanced Mass Spectrometry FAQs

Q: Can I distinguish them solely by MS/MS without chromatography?

A: Not reliably for quantitative work. Standard low-energy CID (Collision Induced Dissociation) produces identical fragments (


 86, 44).
  • Advanced Insight: Some research suggests that

    
     or high-energy fragmentation can yield "d-ions" or "w-ions" that distinguish the side chains, but this requires specialized hardware (e.g., Orbitrap with HCD or Ion Mobility Spectrometry) and results in significant sensitivity loss. Chromatography remains the most robust solution. 
    

Q: What about Ion Mobility Spectrometry (IMS)?

A: IMS is a viable alternative if available. Leu and Ile have slightly different Collisional Cross Sections (CCS). A high-resolution IMS (resolution > 60) can separate them in the gas phase, reducing the reliance on the LC gradient.

References

  • Journal of Chromatography A. "Separation of leucine and isoleucine by HPLC: Methods and Mechanisms." ScienceDirect. Available at: [Link]

  • Restek Corporation. "Separating Leucine and Isoleucine: The Power of PFP Phases." Restek ChromaBLOGraphy. Available at: [Link]

  • Sowell, J. et al. "Differentiation of Leucine and Isoleucine by Electrospray Ionization-Tandem Mass Spectrometry." Journal of Chromatography A, 2011. Available at: [Link]

  • Waters Corporation. "Amino Acid Analysis Application Notebook." Waters Library. Available at: [Link]

Troubleshooting

Technical Guide: Optimizing L-Leucine Stability in Cell Culture Media

This technical guide is structured as a direct-response resource for researchers encountering stability issues with L-Leucine in cell culture workflows. It prioritizes actionable data, mechanistic understanding, and self...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a direct-response resource for researchers encountering stability issues with L-Leucine in cell culture workflows. It prioritizes actionable data, mechanistic understanding, and self-validating protocols.

From: Senior Application Scientist, Bioprocess Technical Support To: Process Development Scientists & Researchers Subject: Troubleshooting L-Leucine Solubility, Thermal Stability, and Bioavailability

Executive Summary: The Leucine Paradox

L-Leucine is a critical "signal nutrient" for mammalian cells, functioning as the primary activator of the mTORC1 pathway which drives protein synthesis. However, it presents a physicochemical paradox: it is one of the most hydrophobic amino acids, making it the "weakest link" in concentrated feed formulations.

The Core Issue: L-Leucine stability is rarely a chemical degradation issue; it is almost exclusively a physical solubility issue driven by temperature fluctuations.

Critical Data: Temperature-Dependent Solubility

Most "stability" failures reported by users are actually precipitation events caused by cold storage. L-Leucine has a steep solubility curve relative to temperature.

Table 1: Aqueous Solubility of L-Leucine vs. Temperature

Data derived from thermodynamic analysis of hydrophobic amino acids [1, 2].

Temperature (°C)Solubility (g/L)ContextRisk Level
0°C - 4°C ~8.0 Refrigerator / Cold RoomCRITICAL
25°C ~24.3 Room Temperature (Ambient)Low
37°C ~30.0 Bioreactor / IncubatorMinimal
50°C ~35.0 Heated MixingSafe Zone
75°C ~45.0 High-Temp SolubilizationSafe Zone

Technical Insight: Moving a neutral pH feed from room temperature (25°C) to cold storage (4°C) reduces L-Leucine solubility by ~67% . If your feed formulation contains >8 g/L L-Leucine, it will precipitate in the fridge.

Troubleshooting Module: Physical Stability (Precipitation)

Scenario A: "Crystals formed in my feed media after storage at 4°C."

Root Cause: The feed concentration exceeds the thermodynamic solubility limit of L-Leucine at 4°C (~8 g/L). Immediate Fix:

  • Warm the bottle: Place the media in a 37°C water bath for 30–60 minutes.

  • Agitate: Swirl gently. L-Leucine precipitates are reversible and should resolubilize.

  • Verify: Inspect under a microscope.[1] L-Leucine crystals typically appear as flat, shiny hexagonal plates or leaflets [2].

Prevention Protocol (The "Separate Stock" Strategy): If your process requires high Leucine loads (>10 g/L), do not store it in a neutral bulk feed at 4°C. Instead, create a separate high-pH stock solution.

Protocol: High-Concentration L-Leucine Stock (50 g/L)

  • Solvent: 0.1 N to 0.5 N NaOH (Alkaline pH drastically increases solubility by ionizing the carboxylic acid group).

  • Dissolution: Add L-Leucine slowly to the NaOH solution while stirring.

  • Storage: Store at Room Temperature (RT). Do not refrigerate high-concentration stocks, as the solubility drop may still force precipitation despite the pH.

Diagram 1: The Solubility Decision Logic

This flow illustrates the physical behavior of L-Leucine under thermal stress.

LeucineSolubility Start Feed Media Formulation (>10 g/L Leucine) Storage Storage Temperature Start->Storage Temp4C 4°C (Refrigerated) Storage->Temp4C Temp25C 25°C (Room Temp) Storage->Temp25C SolubilityLimit Solubility Limit Reached? (~8 g/L at 4°C) Temp4C->SolubilityLimit Stable Stable Solution Temp25C->Stable Precipitation Precipitation Occurs (Hexagonal Crystals) SolubilityLimit->Precipitation Yes (>8g/L) SolubilityLimit->Stable No (<8g/L) Action Action: Warm to 37°C to Resolubilize Precipitation->Action Action->Stable Reversible

Caption: Decision logic for L-Leucine stability. Note the critical failure point at 4°C for concentrations >8 g/L.

Troubleshooting Module: Chemical Stability (Degradation)

Scenario B: "I incubated media at 37°C for 2 weeks. Is the Leucine degraded?"

Root Cause Analysis: Unlike Glutamine (which degrades rapidly into ammonia) or Tryptophan (sensitive to light), L-Leucine is chemically robust. It does not undergo significant hydrolysis or oxidation at 37°C in standard liquid media [3].

Verdict: Stable. L-Leucine is chemically stable in liquid media at 37°C for weeks. If you observe a drop in cell performance, it is likely due to:

  • Evaporation: Increasing osmolality.

  • Other Nutrient Depletion: (e.g., Glutamine, Vitamins).

  • Precipitation: If the temperature fluctuated (e.g., cold spots in the incubator).

Caveat: Autoclaving Do not autoclave L-Leucine in the presence of glucose. This triggers the Maillard Reaction (browning), destroying the amino acid and creating cytotoxic byproducts. Always filter-sterilize amino acid concentrates.

Biological Impact: Why Stability Matters (mTOR)

If L-Leucine precipitates out of your feed, it is no longer bioavailable. This is catastrophic for CHO cell culture because Leucine is the specific "on-switch" for the mTORC1 pathway.

Mechanism:

  • Intracellular Leucine binds to Sestrin2 .

  • This releases GATOR2 , which inhibits GATOR1 .

  • Inhibition of GATOR1 allows Rag GTPases to recruit mTORC1 to the lysosome for activation [4].

  • Result: Protein Synthesis (Translation).

Consequence of Instability: If Leucine precipitates, the dissolved concentration drops below the activation threshold. mTORC1 deactivates, inducing autophagy and halting antibody production, even if other amino acids are abundant.

Diagram 2: The Leucine-mTOR Activation Pathway

Visualizing the biological cost of Leucine precipitation.

mTORPathway Leu_Sol Soluble L-Leucine (Bioavailable) Sestrin Sestrin2 (Sensor) Leu_Sol->Sestrin Binds Leu_Precip Precipitated Leucine (Unavailable) Leu_Precip->Sestrin Fails to Bind GATOR2 GATOR2 Sestrin->GATOR2 Releases Autophagy Autophagy (Low Growth) Sestrin->Autophagy Inhibits mTOR mTORC1 mTORC1 Complex GATOR2->mTORC1 Activates Synthesis Protein Synthesis (High Titer) mTORC1->Synthesis

Caption: The critical role of soluble Leucine in activating mTORC1. Precipitation directly breaks this chain.

Frequently Asked Questions (FAQ)

Q1: Can I freeze L-Leucine stock solutions? A: Yes, but be careful. While freezing (-20°C) stops chemical degradation, the freeze-thaw process can induce crystal nucleation. When thawing, you must ensure the solution is fully warmed to room temperature or 37°C and vigorously mixed to redissolve any micro-crystals before adding to the bioreactor.

Q2: Does pH affect L-Leucine solubility? A: Yes, significantly. L-Leucine is zwitterionic (pI ≈ 6.0). Solubility is lowest near pH 6.0. Raising the pH to >10 (using NaOH) or lowering it to <2 (using HCl) drastically increases solubility. Industrial feeds often use alkaline pH (pH 11) to keep Leucine and Tyrosine in solution at concentrations >50 g/L [5].

Q3: I see "floaters" in my media. Is this Leucine? A: Likely yes. L-Leucine crystals are hydrophobic and can trap air, causing them to float on the surface or stick to the sides of the vessel, unlike salt precipitates which usually sink.

Q4: Is L-Leucine sensitive to light? A: No. Unlike Tryptophan, Tyrosine, or Vitamins (like Riboflavin), L-Leucine is not photosensitive. Standard laboratory lighting is safe.

References

  • Sigma-Aldrich. Product Information: L-Leucine (L8912).Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6106: L-Leucine.Link

  • Held, C. et al. (2011). Measurement and Modeling Solubility of Aqueous Multisolute Amino-Acid Solutions. Industrial & Engineering Chemistry Research.[2] Link

  • Wolfson, R.L. et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science. Link

  • Ferreira, O. et al. (2009). Solubility of Amino Acids in Water and Aqueous Electrolyte Solutions.[2] Journal of Chemical & Engineering Data. Link

Sources

Optimization

Technical Support Center: L-Leucine Uptake Assay Optimization

Topic: Troubleshooting Background Noise & Signal Specificity Introduction: The Signal-to-Noise Challenge Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing high background...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Background Noise & Signal Specificity

Introduction: The Signal-to-Noise Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing high background counts (CPM), high variability between replicates, or a lack of specific uptake in your L-leucine transport assays.

L-leucine is primarily transported via System L (LAT1/SLC7A5) , a sodium-independent, amino acid exchanger. High background in these assays is rarely a "bad reagent" issue; it is almost always a kinetic or thermodynamic issue involving Non-Specific Binding (NSB) to plasticware or passive diffusion masking the active transport signal.

This guide moves beyond basic steps to address the physics of the assay.

Diagnostic Workflow: Identifying the Noise Source

Before adjusting your protocol, visualize where the noise originates. Use this decision tree to categorize your background issue.

NoiseDiagnosis Start Start: Analyze 'Blank' or Control Wells Q1 Is the background high in cell-free wells? Start->Q1 NSB_Plastic Issue: Tracer Binding to Plastic (Non-Specific Binding) Q1->NSB_Plastic Yes Q2 Is background high in Inhibited (BCH) or 4°C controls? Q1->Q2 No Diff_Leak Issue: Passive Diffusion or Membrane Leakage Q2->Diff_Leak Yes Q3 Is the signal high in Na+-containing buffer? Q2->Q3 No SysA_Interference Issue: System A/N Transporter Interference Q3->SysA_Interference Yes (vs Choline) Optimization Proceed to Specific Optimization Module Q3->Optimization No

Figure 1: Diagnostic logic flow for isolating the source of background noise in radiolabeled uptake assays.

Module 1: Physical Background (The Wash Step)

Symptom: High counts in cell-free wells or high variability in replicates.

The Problem: Desorption Kinetics

L-leucine is hydrophobic. It sticks to polystyrene plates. Furthermore, LAT1 is an exchanger; if you wash too slowly or with warm buffer, the intracellular radiolabeled leucine will rapidly efflux back out of the cell before you can lyse them, effectively lowering your specific signal and making the background appear proportionally higher.

Q: How do I reduce Non-Specific Binding (NSB) to the plate?

A: You must block the surface and optimize the wash speed.

  • Pre-soak with Unlabeled Leucine: If using filters (glass fiber), soak them in unlabeled L-leucine (1-10 mM) prior to the assay. This saturates the non-specific binding sites.

  • The "Ice-Cold" Rule: All stop solutions and wash buffers must be at 4°C (on ice) .

    • Mechanism: Low temperature induces a conformational freeze of the transporter proteins, preventing the efflux of the tracer you just loaded.

  • Rapid Washing: The time between aspirating the uptake buffer and adding the stop solution is critical. Automated washers are often too slow. Manual aspiration (vacuum) is preferred for speed.

Data Table: Wash Buffer Optimization
VariableRecommendationMechanism of Action
Temperature Ice-Cold (4°C) Reduces membrane fluidity; prevents tracer efflux.
Composition Na-free (Choline-Cl) Prevents activation of Na-dependent efflux pathways.
BSA Addition 0.1% BSA Albumin acts as a "sink" to scavenge loosely bound tracer from plastic.
Wash Cycles 3 x Rapid Washes 3 washes remove >99% extracellular tracer without lysing cells.

Module 2: Biological Specificity (Transporter Isolation)

Symptom: High uptake even in the presence of inhibitors, or inconsistent data between Na+ and Na-free conditions.

The Problem: Transporter Redundancy

Cells express multiple amino acid transporters.

  • System L (LAT1/LAT2): Na+-independent (Target).

  • System A (SNATs): Na+-dependent (Noise).

If you perform the assay in standard PBS or HBSS (which contains ~140mM NaCl), you are measuring the sum of System L and System A.

Q: How do I isolate LAT1 signal specifically?

A: You must use a "Subtractive Strategy" using buffer substitution and specific inhibitors.

  • Buffer Substitution: Perform the assay in Choline-Chloride based HBSS (Sodium-free). This physically disables System A, leaving only System L active.

  • Competitive Inhibition (The BCH Control):

    • Use BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) at 10 mM.

    • BCH is a specific inhibitor of System L.

    • Calculation: Total Uptake (Choline Buffer) - Uptake with BCH = Specific LAT1 Uptake .

TransporterLogic Total Total L-Leu Uptake SysA System A (SNATs) (Na+ Dependent) Total->SysA SysL System L (LAT1) (Na+ Independent) Total->SysL Diffusion Passive Diffusion (Background) Total->Diffusion Result Specific Signal = (Total in Choline) - (Uptake + BCH) SysL->Result NaFree Use Choline Buffer (Removes Na+) NaFree->SysA Inhibits BCH Add BCH (10mM) (Blocks LAT1) BCH->SysL Inhibits

Figure 2: Subtractive logic to isolate LAT1 activity from System A and passive diffusion.

Module 3: Experimental Protocol (The "Zero-Background" Method)

This protocol is designed to minimize background noise through thermodynamic control.

Reagents
  • Uptake Buffer (Na-Free): 137 mM Choline Cl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 10 mM HEPES, pH 7.4.

  • Stop Solution: Ice-cold Uptake Buffer + 0.1% BSA.

  • Tracer: L-[3,4,5-3H(N)]-Leucine (PerkinElmer/Revvity).

  • Lysis Buffer: 0.1 N NaOH.

Step-by-Step Workflow
  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in 24-well plates. Ensure 80-90% confluency. Low cell density increases NSB relative to specific signal.

  • Equilibration: Aspirate media. Wash 1x with warm (37°C) Na-free Uptake Buffer.

    • Why? Removes extracellular amino acids that compete with the tracer.

  • Uptake Initiation: Add 250 µL of Uptake Buffer containing:

    • Tracer (0.5 µCi/mL).

    • Unlabeled L-Leucine (adjust to

      
      , typically 10-30 µM).
      
    • Control Wells: Add 10 mM BCH.

  • Incubation: Incubate for 1-5 minutes at 37°C.

    • Critical: LAT1 is fast. Incubation >10 mins often leads to equilibrium, losing the initial rate data.

  • The "Hard Stop":

    • Place plate on a bed of ice.

    • Immediately aspirate uptake buffer.

    • Rapidly add 1 mL Ice-Cold Stop Solution .

  • Washing: Aspirate and wash 2x more with Ice-Cold Stop Solution.

  • Lysis: Add 250 µL 0.1 N NaOH. Shake for 15 mins.

  • Readout: Transfer lysate to scintillation vials, add cocktail (e.g., Ultima Gold), and count.

FAQs: Troubleshooting Specific Anomalies

Q: My "Zero Time" point has high counts. Why? A: This is "Zero-Time Binding." The tracer is binding to the plastic or the cell surface instantly.

  • Fix: Include a "Zero Time" control where you add the tracer and immediately aspirate and wash with ice-cold buffer. Subtract this value from all other time points.

Q: I see high uptake in my BCH-treated wells. A: You likely have a significant passive diffusion component or another transporter (like LAT3 or LAT4) active.

  • Fix: Check cell integrity. Try performing the assay at 4°C. If uptake persists at 4°C, it is non-specific binding or diffusion (active transport stops at 4°C).

Q: My standard deviation is >20%. A: This is usually due to inconsistent washing technique.

  • Fix: Use a vacuum aspirator with a specific tip guide to ensure you aspirate from the exact same height in the well every time, avoiding cell monolayer disruption.

References

  • Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry.

  • Fuchs, B.C., & Bode, B.P. (2005). "Amino acid transporters ASCT2 and LAT1 in cancer: partners in crime?" Seminars in Cancer Biology.

  • Napolitano, L., et al. (2015). "LAT1 Heterodimer: Structural Insights and Functional Implications." International Journal of Molecular Sciences.

  • Revvity (formerly PerkinElmer). "Radiometric Assays for Transporters: Technical Guide." (Note: Navigate to Radiometric Reagents > Amino Acid Uptake).

For further assistance, contact the Application Support team with your specific plate layout and raw CPM data.

Reference Data & Comparative Studies

Validation

Benchmarking Purity: qNMR vs. HPLC for Unlabeled L-Leucine Validation

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In pharmaceutical and biochemical applications, L-Leucine is a critical branched-chai...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In pharmaceutical and biochemical applications, L-Leucine is a critical branched-chain amino acid (BCAA) used as a cell culture media component, excipient, and active pharmaceutical ingredient (API).[1][2] Its validation presents a distinct analytical challenge: L-Leucine lacks a UV-active chromophore , rendering standard HPLC-UV methods ineffective without time-consuming derivatization.[3]

This guide objectively compares Quantitative NMR (qNMR) against traditional chromatographic methods (HPLC-UV/Derivatization and HPLC-CAD).[3] We demonstrate that while HPLC remains the standard for trace impurity profiling, qNMR offers a superior, self-validating workflow for absolute purity assays , providing SI-traceable results without the need for identical reference standards.

Part 1: The Analytical Challenge

The validation of unlabeled L-Leucine purity is complicated by three factors:

  • Spectral Invisibility: The absence of aromatic rings or conjugated systems means L-Leucine is invisible to standard UV detection (254 nm).[3]

  • Structural Isomerism: Differentiating L-Leucine from its structural isomers (L-Isoleucine) and biosynthetic precursors (L-Valine) requires high specificity.[3]

  • Hygroscopicity: Amino acids can adsorb moisture, skewing gravimetric purity assessments if not accounted for by a technique that detects the molar ratio of the analyte directly.

Comparative Analysis: Method Selection Matrix
FeatureqNMR (1H) HPLC-UV (Pre-column Derivatization) HPLC-CAD/ELSD
Detection Principle Nuclear spin resonance (Molar response)UV Absorbance of tag (e.g., OPA, FMOC)Aerosol charge detection
Reference Standard Internal Standard (IS) (Generic, e.g., Maleic Acid)Identical Reference Standard (L-Leu) requiredIdentical Reference Standard required
Sample Prep Dissolve & Measure (<10 min)React, Incubate, Quench (>60 min)Dissolve & Measure
Linearity Inherently Linear (

)
Dependent on reaction efficiencyNon-linear (often polynomial)
Specificity (Isomers) High (requires >400 MHz for Methyl splitting)High (Separation on C18 column)Moderate to High
Primary Use Case Absolute Purity / Assay Trace Impurity ProfilingRelative Purity
Part 2: Scientific Integrity & Logic (The qNMR Protocol)
1. The Causality of Experimental Design

To validate L-Leucine purity via qNMR, we must design a system that overcomes signal overlap and relaxation dynamics.

  • Solvent Selection (D₂O + DCl): We utilize Deuterium Oxide (D₂O) with Deuterated Hydrochloric Acid (DCl).[3]

    • Reasoning: Acidifying the solution protonates the amine group (

      
      ), preventing proton exchange broadening and shifting the 
      
      
      
      -proton signal away from the water suppression region.
  • Internal Standard (Maleic Acid):

    • Reasoning: Maleic acid provides a singlet at

      
       ppm.[3] This falls in the "silent region" of L-Leucine (which resonates between 0.9–4.0 ppm), ensuring zero signal interference.
      
  • Relaxation Delay (

    
    ): 
    
    • Reasoning: To ensure quantitative accuracy (

      
       error), the relaxation delay must be at least 
      
      
      
      (longitudinal relaxation time) of the slowest relaxing nucleus. For small molecules like Leucine,
      
      
      can be 2–5 seconds; therefore, a delay of 30 seconds is mandatory to prevent signal saturation.
2. Workflow Visualization

qNMR_Workflow Start Sample Preparation Weighing Metrological Weighing (Sample + Internal Standard) Start->Weighing Solvation Solvation in D2O + DCl (Shift Control) Weighing->Solvation Homogeneity Check Acquisition NMR Acquisition (Pulse: 90°, d1=30s, ns=16) Solvation->Acquisition Processing Processing (Phase, Baseline, Integration) Acquisition->Processing Fourier Transform Calc Purity Calculation (Molar Ratio) Processing->Calc Integral Comparison

Figure 1: Self-validating qNMR workflow for L-Leucine purity assessment. The process relies on gravimetric precision and nuclear relaxation physics.

Part 3: Detailed Experimental Protocol
Materials
  • Analyte: L-Leucine (Unlabeled).[3]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).[3]

  • Solvent: D₂O (99.9% D) + 35% DCl (to adjust pH < 1).

Step-by-Step Methodology
  • Gravimetric Preparation:

    • Weigh approximately 20.0 mg of L-Leucine and 10.0 mg of Maleic Acid directly into the same HPLC vial or weighing boat.

    • Critical Control: Use a microbalance with

      
       mg.[3] Record weights to 5 decimal places. Precision here dictates the maximum theoretical accuracy of the assay.
      
  • Dissolution:

    • Add 600 µL of D₂O/DCl mixture. Vortex until fully dissolved.[3]

    • Transfer to a 5mm NMR tube.[2][3]

  • Instrument Setup (600 MHz recommended, 400 MHz minimum):

    • Temperature: 298 K (25°C).[2][3]

    • Pulse Sequence: zg (Bruker) or s2pul (Varian).[2][3] Do not use carbon decoupling (13C satellites are needed for error estimation or removed via processing, but decoupling heats the sample).[3]

    • Spectral Width: -2 to 14 ppm.[3]

    • Relaxation Delay (

      
      ):  30 seconds (Validation: Measure 
      
      
      
      of Maleic Acid protons; if
      
      
      , then
      
      
      . Use 30s for safety).
    • Scans (

      
      ):  16 or 32 (S/N > 250:1).
      
  • Data Processing:

    • Apply exponential window function (LB = 0.3 Hz).[3]

    • Phase correction: Manual (critical for accurate integration).

    • Baseline correction: Polynomial (Bernstein) order 1.

  • Integration:

    • IS Signal: Singlet at

      
       6.3 ppm (Integral set to normalized value).
      
    • Analyte Signal: Methyl region (

      
       0.9–1.0 ppm).[3]
      
      • Note: L-Leucine methyls appear as two doublets.[3] L-Isoleucine methyls appear as a triplet and a doublet.[3] In DCl, these are often resolvable. Integrate the entire methyl region if total BCAA content is desired, or deconvolute for specific L-Leu assay.

Calculation (The Self-Validating Formula)

The purity (


) is calculated using the fundamental qNMR equation:

[3]

Where:

  • 
    : Integral area.[3]
    
  • 
    : Number of protons (Maleic Acid = 2; L-Leu Methyls = 6).[3]
    
  • 
    : Molecular weight (L-Leu = 131.17  g/mol ).[3]
    
  • 
    : Mass weighed.[2][3]
    
  • 
    : Purity of the Internal Standard.[3]
    
Part 4: Data Interpretation & Decision Logic

The following diagram illustrates how to interpret the NMR spectrum specifically for impurities like Isoleucine.

Spectrum_Logic Spectrum 1H NMR Spectrum (0.8 - 1.1 ppm) Check Check Splitting Pattern Spectrum->Check Leu Doublet (0.95 ppm) + Doublet (0.97 ppm) Check->Leu Major Component Ile Triplet (0.92 ppm) + Doublet (1.00 ppm) Check->Ile Impurity Decision Integration Strategy Leu->Decision Ile->Decision Pure L-Leu Assay Pure L-Leu Assay Decision->Pure L-Leu Assay Integrate Leu only Total BCAA Content Total BCAA Content Decision->Total BCAA Content Integrate All

Figure 2: Spectral interpretation logic for distinguishing L-Leucine from L-Isoleucine in the methyl region.

Conclusion

For unlabeled L-Leucine , qNMR is the superior validation method for assay (purity) determination due to its traceability and speed. While HPLC-UV (derivatized) is necessary for detecting trace impurities at ppm levels, qNMR provides a robust, primary reference method for establishing the purity of the material itself.

References
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[3][4] USP-NF.[3] Link[3]

  • Bharti, S. K., & Roy, R. (2012).[3][5][6] Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.[6] Link[3]

  • Sigma-Aldrich (Merck). Quantitative NMR (qNMR) - Technical Details and TraceCERT® Certified Reference Materials.[3]Link

  • Goubert, G., et al. (2020).[3] Single-Laboratory Validation Study of a Proton NMR Method for the Determination of L-Arginine, L-Citrulline, and Taurine Contents in Dietary Supplements. Journal of AOAC International. Link

  • Holzgrabe, U. (2010).[3][5] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[3] Link[3]

Sources

Comparative

Comparative Guide: Specificity Profiling of Anti-L-Leucine Antibodies via Competitive Displacement

Executive Summary: The BCAA Challenge In metabolic research and drug development, distinguishing between Branched-Chain Amino Acids (BCAAs)—specifically L-Leucine (Leu), L-Isoleucine (Ile), and L-Valine (Val)—is a signif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The BCAA Challenge

In metabolic research and drug development, distinguishing between Branched-Chain Amino Acids (BCAAs)—specifically L-Leucine (Leu), L-Isoleucine (Ile), and L-Valine (Val)—is a significant analytical challenge. These molecules are structural isomers or homologs with identical molecular weights (Leu/Ile: 131.17 g/mol ) and highly similar hydrophobic side chains.

This guide evaluates the performance of High-Affinity Anti-L-Leucine Monoclonal Antibodies (Product A) against Standard Polyclonal Sera (Alternative B) . The core metric for this comparison is the Competitive Displacement Assay using unlabeled L-Leucine. This method is the gold standard for verifying that an antibody recognizes the specific amino acid side chain rather than the linker chemistry used during immunogen synthesis.

Mechanistic Basis of Specificity

Small molecules like L-Leucine (Haptens) are non-immunogenic unless conjugated to a carrier protein (e.g., BSA or KLH) via a linker (e.g., Glutaraldehyde).

  • The Risk: Poorly characterized antibodies often bind the linker-amino acid complex rather than the amino acid itself.

  • The Test: Cross-reactivity testing with unlabeled, free L-Leucine verifies the antibody's affinity for the native target.

Structural Homology Visualization

The following diagram illustrates the structural similarity that leads to cross-reactivity and the competitive assay principle used to differentiate them.

BCAA_Specificity Leu L-Leucine (Target) Ab Anti-L-Leu Antibody Leu->Ab High Affinity Binding Ile L-Isoleucine (Interferent) Ile->Ab Potential Cross-Reactivity Val L-Valine (Interferent) Val->Ab Potential Cross-Reactivity Plate Plate-Bound Leu-Conjugate Ab->Plate Signal Generation (Inversely Proportional to Free Leu)

Figure 1: Competitive Binding Dynamics. Free unlabeled L-Leucine competes with plate-bound conjugates for antibody binding sites. High-specificity antibodies bind Free Leu preferentially over Ile/Val.

Comparative Performance Analysis

The following data synthesizes performance metrics from competitive ELISA trials. "Product A" represents a validated high-affinity monoclonal antibody, while "Alternative B" represents typical affinity-purified polyclonal antibodies.

Table 1: Cross-Reactivity Profile (at 50% B/B0)

Data represents the concentration of competitor required to inhibit antibody binding by 50% (IC50).

Competitor (Unlabeled)Product A (Monoclonal)Alternative B (Polyclonal)Specificity Implication
L-Leucine (Target) 1.5 µg/mL 5.0 µg/mL Product A has 3.3x higher sensitivity.
L-Isoleucine > 500 µg/mL45 µg/mLProduct A is >300x more specific ; Alt B shows significant interference.
L-Valine > 1000 µg/mL120 µg/mLProduct A effectively ignores Valine.
D-Leucine > 1000 µg/mL200 µg/mLProduct A is stereospecific (L-form only).
Interpretation of Data[1]
  • Cross-Reactivity Calculation:

    
    
    
  • Product A: Shows <0.3% cross-reactivity with Isoleucine. This allows for accurate Leucine quantification even in complex biological matrices (e.g., plasma) where Ile and Val are abundant.

  • Alternative B: Shows ~11% cross-reactivity with Isoleucine. In a sample with equal molar amounts of Leu and Ile, the signal would be falsely elevated by over 10%, rendering the data unreliable for precise metabolic flux analysis.

Experimental Protocol: Competitive ELISA

To replicate these findings or validate a new antibody lot, follow this self-validating protocol. This workflow is designed to test the antibody's ability to recognize unlabeled L-Leucine in solution.

Reagents Required
  • Capture Antigen: L-Leucine-BSA Conjugate (10 µg/mL in PBS).

  • Primary Antibody: Anti-L-Leucine (Test subject).

  • Competitors: Unlabeled L-Leucine, L-Isoleucine, L-Valine (Sigma-Aldrich or equivalent, analytical grade).

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.

Workflow Diagram

ELISA_Workflow Step1 1. Coat Plate Leu-BSA Conjugate (Overnight) Step3 3. Transfer Mixture to Plate Competition Phase (1 hr) Step1->Step3 Step2 2. Pre-Incubation Mix Antibody + Unlabeled Sample (Leu/Ile/Val) Step2->Step3 Equilibrium Binding Step4 4. Wash & Detect Add Secondary Ab-HRP -> TMB Step3->Step4 Step5 5. Analysis Plot B/B0 vs Log[Concentration] Step4->Step5

Figure 2: Step-by-step Competitive ELISA workflow for determining cross-reactivity.

Step-by-Step Methodology
  • Coating: Coat a 96-well Maxisorp plate with L-Leucine-BSA conjugate (diluted to 5 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash plate 3x with PBS-T (0.05% Tween-20). Block with 1% BSA in PBS for 1 hour at RT to prevent non-specific binding.

  • Competition Setup (Critical Step):

    • In separate tubes, prepare a serial dilution of unlabeled L-Leucine (Standard) and unlabeled L-Isoleucine (Specificity Control). Range: 0.01 µg/mL to 1000 µg/mL.

    • Add the Anti-L-Leucine Antibody at a fixed limiting concentration (determined by prior titration, typically 1:1000 - 1:5000) to each tube.

    • Why? This allows the antibody to bind the free amino acid in solution before exposure to the plate.

  • Incubation: Transfer 100 µL of the Antibody/Antigen mixtures to the coated plate. Incubate for 1-2 hours at RT.

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Incubate 1 hr. Wash 5x.

  • Readout: Add TMB substrate. Stop reaction with 1M HCl. Measure OD450.

Validation Check (Trustworthiness)
  • The B0 Control: Wells containing Antibody + Buffer (No competitor) must yield the maximum OD (1.0 - 2.5).

  • The NSB Control: Wells containing Buffer only (No Primary Ab) must yield OD < 0.1.

  • Self-Validation: If the L-Isoleucine curve overlaps with the L-Leucine curve, the antibody is non-specific and unsuitable for single-amino acid resolution.

Conclusion

For researchers requiring precise quantification of L-Leucine, particularly in the presence of its structural isomers, Product A (Monoclonal) demonstrates superior specificity. The ability of unlabeled L-Leucine to competitively displace the antibody at low concentrations (


), while Isoleucine fails to do so, confirms that the antibody binds the unique side-chain geometry of Leucine.

Recommendation:

  • Use Product A for: Mass Spectrometry validation, Metabolic flux assays, and complex tissue lysates.

  • Use Alternative B only for: General BCAA screening where distinguishing Leu/Ile is not critical.

References

  • ImmuSmol. (n.d.). Small Molecule Antibodies: Technical Principles. Retrieved from [Link]

Validation

Comparative Guide: L-Leucine Uptake Kinetics in Neoplastic vs. Non-Transformed Cell Lines

Executive Summary In the context of metabolic reprogramming, L-Leucine is not merely a substrate for protein synthesis but a critical signaling molecule activating the mTORC1 (mechanistic Target of Rapamycin Complex 1) p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of metabolic reprogramming, L-Leucine is not merely a substrate for protein synthesis but a critical signaling molecule activating the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway. This guide objectively compares L-Leucine transport efficiency between cancer cell lines and normal counterparts.

Key Finding: Cancer cells (e.g., MCF-7, PC-3) characteristically demonstrate a 2-fold to 10-fold increase in


  for L-Leucine uptake compared to normal epithelial cells, primarily driven by the overexpression of the LAT1 (SLC7A5)  transporter. This guide details the experimental quantification of this phenomenon using radiolabeled flux assays.

Mechanistic Foundation: The LAT1-mTOR Axis

To interpret uptake data correctly, one must understand the transport mechanism. L-Leucine enters cells primarily via System L , a sodium-independent, obligate exchanger system.

  • The Transporter: The heterodimer LAT1 (SLC7A5) covalently linked to CD98hc (SLC3A2) .

  • The Exchange: Influx of L-Leucine is coupled to the efflux of intracellular L-Glutamine.

  • The Downstream Effect: Intracellular Leucine binds to Sestrin2, releasing GATOR2 to activate mTORC1, driving cell proliferation.

Signaling Pathway Visualization

LAT1_mTOR_Pathway cluster_membrane Plasma Membrane Ext_Leu Extracellular L-Leucine LAT1 LAT1 / CD98hc (Antiporter) Ext_Leu->LAT1 Influx Ext_Gln Extracellular L-Glutamine LAT1->Ext_Gln Int_Leu Intracellular L-Leucine LAT1->Int_Leu Sestrin Sestrin2 (Leu Sensor) Int_Leu->Sestrin Binds/Inhibits Int_Gln Intracellular L-Glutamine Int_Gln->LAT1 Efflux GATOR2 GATOR2 Sestrin->GATOR2 Release mTORC1 mTORC1 Complex GATOR2->mTORC1 Activates Growth Protein Synthesis & Proliferation mTORC1->Growth

Figure 1: The obligate exchange mechanism of LAT1 and its downstream activation of mTORC1.

Comparative Performance Analysis

The following data summarizes typical kinetic parameters observed when comparing highly proliferative cancer lines against non-transformed tissue-matched controls.

Table 1: Kinetic Parameters of L-Leucine Transport (System L)
ParameterNormal Epithelium (e.g., MCF-10A)Cancer Cell Line (e.g., MCF-7)Fold ChangePhysiological Implication

(nmol/mg protein/min)
1.5 - 3.0 8.0 - 25.0 ~5-8x Indicates massive upregulation of transporter density (LAT1 protein levels) on the membrane.

(

M)
15 - 30 15 - 25 ~1x Affinity remains relatively constant; the advantage is capacity, not affinity.
Na+ Dependence IndependentIndependentN/AConfirms System L identity (unlike System A or B0,+).
BCH Sensitivity >90% Inhibition>95% InhibitionN/AConfirms uptake is mediated specifically by LAT1/LAT2.
Interpretation for Drug Development
  • Targeting Opportunity: The high differential in

    
     suggests that LAT1 inhibitors (e.g., JPH203) will disproportionately starve cancer cells while sparing normal cells that have lower leucine requirements.
    
  • Diagnostics: The high capacity allows for tumor visualization using radiolabeled analogs like

    
    F-FET or 
    
    
    
    F-FDOPA in PET imaging.

Experimental Protocol: H-L-Leucine Uptake Assay

To generate the data above, a rigorous "Zero-Trans" influx assay is required. This protocol ensures you are measuring initial rates of transport, not equilibrium.

Critical Reagents
  • Tracer: L-[4,5-

    
    H]-Leucine (Specific Activity: ~50-60 Ci/mmol).
    
  • Inhibitor (Control): BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – 10 mM.

  • Uptake Buffer (Na+-Free): Choline Chloride (140 mM), KCl (5 mM), MgSO4 (1 mM), CaCl2 (1 mM), HEPES (10 mM), pH 7.4.

    • Why Na+-Free? To eliminate contribution from Na+-dependent transporters (System A, ASC, B0,+), isolating System L.

Workflow Diagram

Uptake_Protocol cluster_reaction 4. Uptake Reaction (1-5 min) Seed 1. Seed Cells (12-well plate) Wash1 2. Rinse (Na+-free Buffer) Seed->Wash1 Equilibrate 3. Equilibrate (37°C, 10 min) Wash1->Equilibrate Add_Tracer Add 3H-Leu (+/- BCH) Equilibrate->Add_Tracer Term 5. Terminate (Ice-cold PBS) Add_Tracer->Term Time < 5 min (Linear Phase) Lyse 6. Cell Lysis (0.1N NaOH) Term->Lyse Count 7. Scintillation Counting Lyse->Count

Figure 2: Step-by-step workflow for the radiolabeled Zero-Trans uptake assay.

Step-by-Step Methodology
  • Seeding: Plate cells (Normal vs. Cancer) in 12-well plates. Assay when 80-90% confluent.

  • Substrate Depletion: Aspirate growth medium. Wash cells 2x with warm Na+-free Uptake Buffer .

    • Expert Tip: Do not starve cells for >1 hour prior to assay, or you may trigger adaptive upregulation of transporters (adaptive regulation), skewing results.

  • Reaction Initiation: Add 500

    
    L of Uptake Buffer containing:
    
    • Total Leucine: 10

      
      M (Trace 
      
      
      
      H-Leu + Cold Leu).
    • Condition A: Vehicle (Total Uptake).

    • Condition B: + 10 mM BCH (Non-specific Uptake).

  • Incubation: Incubate at 37°C for 1 to 5 minutes .

    • Validation: You must perform a time-course experiment first to determine the linear range. If uptake plateaus at 2 minutes, a 5-minute assay measures equilibrium, not rate.

  • Termination: Rapidly aspirate buffer and wash 3x with Ice-Cold PBS . The cold temperature "freezes" the transporter conformational changes.

  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Mix lysate with scintillation fluid and count (CPM). Normalize to protein content (BCA assay).

Data Calculation & Self-Validation

To ensure Trustworthiness (Part 2 of requirements), the data must be mathematically validated.

Calculating Specific Transport

Raw CPM values include non-specific binding to the plastic and passive diffusion. You must calculate the LAT1-Specific Flux (


) :


Where:

  • 
    : Uptake in the absence of inhibitor.
    
  • 
    : Uptake in the presence of 10 mM BCH.
    
Troubleshooting Common Failures
  • High Background in "Normal" Cells: If BCH inhibition is low (<50%) in normal cells, they may be expressing System y+L or other transporters. Verify with Arginine competition assays.

  • No Difference between Cancer/Normal: Check your buffer. If Na+ is present, System A (SLC38A2) uptake (which is also upregulated in cancer) might mask the specific LAT1 kinetics.

References

  • Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry.

  • Nicklin, P., et al. (2009). "Bidirectional Transport of Amino Acids Regulates mTOR and Autophagy." Cell.

  • Fuchs, B.C., & Bode, B.P. (2005). "Amino acid transporters ASCT2 and LAT1 in cancer: partners in crime?" Seminars in Cancer Biology.

  • Haase, C., et al. (2007). "L-Type Amino Acid Transporters LAT1 and LAT4 in Cancer: Uptake of 3-O-Methyl-6-18F-Fluoro-L-Dopa in Human Adenocarcinoma and Squamous Cell Carcinoma In Vitro and In Vivo." Journal of Nuclear Medicine.

  • Napolitano, L., et al. (2015). "LAT1 is the primary transporter of leucine in human liver cancer cells." International Journal of Cancer.

Comparative

Comparative Guide: Norleucine vs. L-Leucine (SIL) as Internal Standards

This guide provides an in-depth technical comparison between Norleucine (a structural analog) and Stable Isotope Labeled (SIL) L-Leucine (a surrogate standard) for use as internal standards in amino acid analysis. Conten...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Norleucine (a structural analog) and Stable Isotope Labeled (SIL) L-Leucine (a surrogate standard) for use as internal standards in amino acid analysis.

Content Type: Technical Comparison & Application Guide Audience: Senior Scientists, Bioanalytical Chemists, Drug Development Professionals

Executive Summary

In quantitative amino acid analysis (AAA), the choice between Norleucine and Isotopically Labeled L-Leucine (SIL-Leu) dictates the analytical strategy.

  • Norleucine is the historical standard for HPLC-UV/Fluorescence workflows. It relies on chromatographic separation and is cost-effective but fails to correct for ionization suppression in Mass Spectrometry (MS).

  • SIL-L-Leucine (e.g.,

    
    C
    
    
    
    ,
    
    
    N) is the gold standard for LC-MS/MS . It relies on mass differentiation, providing perfect correction for matrix effects and extraction losses, but comes at a higher cost.
Technical Profile & Mechanism
1.1 The Candidates
FeatureNorleucine (Nle) SIL-L-Leucine (

C/

N-Leu)
Structure Isomer of Leucine/Isoleucine (Straight chain)Identical to L-Leucine (Heavy isotopes)
Role Analog Internal Standard Surrogate Internal Standard
differentiation Chromatographic: Must elute separately from analytes.Mass Spectrometric: Co-elutes with analyte; resolved by

.
Primary Use Ion-Exchange Chromatography, HPLC-UV/FLD.LC-MS, LC-MS/MS, GC-MS.
Cost LowHigh
1.2 Mechanism of Action
  • Norleucine Strategy: You add Nle to the sample. It behaves similarly to Leucine during extraction but must be resolved chromatographically (different Retention Time, RT) to be detected separately. It assumes that any loss occurring to Leucine also occurs to Norleucine at the same rate, which is an approximation.

  • SIL-Leucine Strategy: You add

    
    C-Leu. It behaves identically to Leucine. It co-elutes (same RT) and enters the MS source at the same moment. Any ion suppression affecting the analyte affects the standard equally. The MS distinguishes them by mass shift (e.g., +6 Da).
    
Critical Performance Comparison
2.1 Chromatographic Resolution & Isobaric Interference

This is the most critical failure point for Norleucine in MS workflows.

  • The Isobaric Problem: Norleucine, Leucine, and Isoleucine are isomers (

    
    ).[1] They share the exact same monoisotopic mass (131.17 Da ).
    
  • LC-MS Impact: If Norleucine co-elutes with Leucine or Isoleucine (common in fast gradients), the Mass Spectrometer cannot distinguish them easily in a standard MS1 scan. You must rely on high-resolution chromatography to separate them.

  • SIL-Leu Advantage: SIL-Leu has a mass of ~137-138 Da. It can and should co-elute with Leucine. No chromatographic resolution is required between the standard and analyte.

2.2 Matrix Effects (Ion Suppression)

In biological samples (plasma, cell lysate), phospholipids and salts suppress ionization efficiency.

  • Norleucine: Elutes at a different time than Leucine.

    • Scenario: Leucine elutes at 3.5 min (high suppression zone). Norleucine elutes at 4.0 min (clean zone).

    • Result: The standard signal is high, analyte signal is suppressed. Calculated concentration is underestimated .

  • SIL-Leu: Elutes exactly with Leucine.

    • Scenario: Both elute at 3.5 min. Both are suppressed by 40%.

    • Result: The Ratio (Analyte/Standard) remains constant. Quantification is accurate .

2.3 Data Summary Table
Performance MetricNorleucine (Analog)SIL-L-Leucine (Surrogate)
Matrix Effect Correction Poor (Temporal mismatch)Perfect (Temporal match)
Extraction Recovery Good (Chemically similar)Excellent (Chemically identical)
Chromatography Req. High (Must resolve Nle/Leu/Ile)Low (Co-elution is acceptable)
Mass Spec Selectivity Low (Isobaric interference risk)High (Mass shifted)
Precision (RSD) 5 - 15% (Method dependent)< 2 - 5%
Experimental Protocols
3.1 Workflow Decision Logic

The following diagram illustrates the decision process for selecting the correct standard based on your instrumentation.

G Start Select Internal Standard Method Detection Method? Start->Method UV_FLD HPLC-UV / Fluorescence (OPA/FMOC) Method->UV_FLD Optical MS LC-MS / LC-MS/MS Method->MS Mass Spec Nle_Path Use Norleucine UV_FLD->Nle_Path BioSample Biological Matrix? (Plasma/Urine) MS->BioSample BioSample->Nle_Path No (Clean Standard) SIL_Path Use SIL-L-Leucine (13C or 15N) BioSample->SIL_Path Yes (High Matrix) Reason_Nle Requirement: Must resolve Nle from Leu/Ile (Resolution > 1.5) Nle_Path->Reason_Nle Reason_SIL Requirement: Corrects Ion Suppression Avoids Isobaric Interference SIL_Path->Reason_SIL

Caption: Decision matrix for selecting Norleucine vs. SIL-Leucine based on detection method and sample complexity.

3.2 Protocol A: LC-MS/MS Quantification (Using SIL-L-Leucine)

Objective: Precision quantification of Leucine in Plasma.

  • Standard Preparation:

    • Prepare a stock solution of L-Leucine-

      
      C
      
      
      
      (1 mM in 0.1 M HCl).
    • Note:

      
      C is preferred over Deuterium (
      
      
      
      ) to avoid "Deuterium Isotope Effect" where
      
      
      -labeled molecules may elute slightly earlier than non-labeled ones on C18 columns.
  • Sample Processing:

    • Aliquot 50 µL Plasma.

    • Add 10 µL SIL-IS Working Solution (Final conc. should mimic endogenous levels, approx. 100-200 µM).

    • Precipitate protein: Add 150 µL Acetonitrile (with 0.1% Formic Acid).

    • Vortex (1 min) -> Centrifuge (10,000 x g, 10 min).

  • LC-MS/MS Analysis:

    • Column: C18 or HILIC (e.g., Waters Acquity BEH Amide).

    • MRM Transitions:

      • Analyte (L-Leu):

        
        
        
      • Standard (

        
        C
        
        
        
        -Leu):
        
        
    • Data Processing: Calculate Area Ratio (Analyte/IS). Plot calibration curve.

3.3 Protocol B: HPLC-UV Quantification (Using Norleucine)

Objective: Amino Acid Analysis (AAA) of Protein Hydrolysate.

  • Standard Preparation:

    • Prepare Norleucine stock (2.5 mM).

  • Hydrolysis & Spiking:

    • Add Norleucine before hydrolysis if correcting for hydrolysis losses (rare, as Nle degrades differently), or after hydrolysis for injection volume correction.

    • Best Practice: Add Nle to the hydrolysis buffer (6N HCl) to monitor physical handling losses.

  • Derivatization (OPA Method):

    • Mix sample with OPA (o-phthalaldehyde) reagent.

    • Wait 60 seconds (automated).

  • HPLC Run:

    • Gradient: Critical. Must use a slow gradient (e.g., 0.5% B/min) around the Leucine elution window.

    • Validation: Verify Resolution (

      
      ) between Isoleucine, Leucine, and Norleucine is > 1.5.[2]
      
    • Order of Elution (Typical C18): Isoleucine

      
       Leucine 
      
      
      
      Norleucine.
References
  • European Pharmacopoeia (Ph.[2] Eur.) . Amino Acid Analysis (2.2.56). (Defines resolution requirements for Leucine/Isoleucine). [2]

  • Shimadzu Application News . LC-MS Analysis of Amino Acids on a Novel Mixed-Mode HPLC Column. (Demonstrates separation of isomers Leu/Ile/Nle).

  • Phillips, A. A., et al. (2021).[3] Practical considerations for amino acid isotope analysis. Organic Geochemistry. (Discusses Norleucine vs Isotope standards).

  • Agilent Technologies . Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma. (Example of Norleucine analogs in bioanalysis).

  • ChemPep. Stable Isotope Labeled Amino Acids: Precision Research Molecules. (Details advantages of

    
    C/
    
    
    
    N labeling).

Sources

Validation

Comparative Analysis of L-Leucine Metabolism: In Vivo vs. In Vitro

Executive Summary L-Leucine is not merely a substrate for protein synthesis; it is a potent anabolic signal that activates the mTORC1 pathway.[1][2] However, the metabolic fate of Leucine differs radically between an iso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Leucine is not merely a substrate for protein synthesis; it is a potent anabolic signal that activates the mTORC1 pathway.[1][2] However, the metabolic fate of Leucine differs radically between an isolated cell culture dish and a living organism.

This guide provides a technical comparison of L-Leucine metabolism in in vitro systems (specifically C2C12 myotubes) versus in vivo models (human/rodent stable isotope infusion). We analyze the kinetics, concentrations, and experimental protocols required to generate reproducible data in both settings.

Key Insight: In vitro models excel at dissecting molecular signaling mechanisms (e.g., Sestrin2 sensing), while in vivo models are essential for understanding metabolic flux, specifically the inter-organ "Leucine-KIC shuttle" between skeletal muscle and the liver.

Part 1: Mechanistic Foundations

To compare the systems, we must first establish the universal metabolic pathway of L-Leucine.

The Leucine-KIC-mTOR Axis

Leucine is unique among amino acids because it is primarily oxidized in skeletal muscle rather than the liver. Its metabolism involves two critical steps:

  • Transamination: Reversible conversion of Leucine to

    
    -Ketoisocaproate (KIC) by BCAT  (Branched-chain aminotransferase).
    
  • Oxidative Decarboxylation: Irreversible conversion of KIC to Isovaleryl-CoA by BCKDH (Branched-chain

    
    -ketoacid dehydrogenase).
    

Simultaneously, intracellular Leucine is sensed by Sestrin2 and Castor1 , releasing the inhibition on GATOR2, which activates mTORC1 (Mechanistic Target of Rapamycin Complex 1).

Visualization: The Metabolic Fork

The following diagram illustrates the bifurcation between anabolic signaling (mTOR) and catabolic oxidation (TCA Cycle).

LeucineMetabolism Ext_Leu Extracellular Leucine Int_Leu Intracellular Leucine Ext_Leu->Int_Leu LAT1 Transporter Protein Muscle Protein Synthesis (MPS) Int_Leu->Protein Translation BCAT Enzyme: BCAT (Reversible) Int_Leu->BCAT Sestrin Sensor: Sestrin2 Int_Leu->Sestrin mTOR mTORC1 Complex (Anabolic Signal) mTOR->Protein p-S6K1 / p-4E-BP1 KIC α-Ketoisocaproate (KIC) KIC->BCAT Reamination BCKDH Enzyme: BCKDH (Irreversible) KIC->BCKDH Isovaleryl Isovaleryl-CoA TCA TCA Cycle (Oxidation/Energy) Isovaleryl->TCA Acetyl-CoA BCAT->KIC BCKDH->Isovaleryl Sestrin->mTOR Disinhibition

Caption: The metabolic bifurcation of Leucine. Note that BCAT is highly active in muscle, while BCKDH activity is the rate-limiting step for oxidation.

Part 2: In Vitro Analysis (The Reductionist Approach)

Primary Model: C2C12 Myotubes

The C2C12 murine myoblast line, differentiated into myotubes, is the gold standard for in vitro muscle metabolism.[3]

Critical Protocol: The "Leucine Trigger"

In cell culture, basal media (like DMEM) contains ~0.8 mM Leucine, which is supraphysiological (high enough to maximally stimulate mTOR). To measure a response, you must first "reset" the system.

Step-by-Step Protocol:

  • Differentiation: Culture C2C12 cells in 2% Horse Serum for 5-7 days until myotubes form.

  • Washout (The Reset): Replace media with Amino Acid-Free / Serum-Free media (e.g., EBSS) for 60 minutes.

    • Why? This depletes intracellular amino acid pools and inactivates mTORC1 (dephosphorylation of S6K1).

  • Stimulation: Add L-Leucine at graded concentrations (0.1 mM to 5.0 mM) for 30-60 minutes.

  • Lysis & Detection: Lyse cells in RIPA buffer with phosphatase inhibitors. Perform Western Blot for p-S6K1 (Thr389) and p-4E-BP1 .

Limitations & Artifacts
  • Oxidation Defect: Cultured myotubes express high BCAT but very low BCKDH activity. Consequently, they accumulate KIC but do not oxidize it efficiently compared to whole tissue.

  • Concentration Mismatch: "Control" media often contains 800

    
    M Leucine. In contrast, human fasting plasma is ~130 
    
    
    
    M. Thus, standard cell culture is perpetually in a "fed" state.

Part 3: In Vivo Analysis (The Systemic Approach)

Primary Model: Stable Isotope Infusion

To measure Leucine kinetics in a living organism, we use Carbon-13 labeled tracers, typically L-[1-


C]Leucine .
Critical Protocol: Primed Constant Infusion

Unlike the "bolus" approach in cell culture, in vivo kinetics require a metabolic steady state.

Step-by-Step Protocol (Human/Rodent):

  • Catheterization: Insert catheters into a peripheral vein (infusion) and a heated hand vein or artery (sampling).

  • Background Sample: Collect blood to measure natural abundance of

    
    C.
    
  • Priming Dose: Inject a bolus of L-[1-

    
    C]Leucine (e.g., 4 
    
    
    
    mol/kg) to instantly raise the plasma enrichment to the target level.
  • Constant Infusion: Immediately begin a continuous infusion (e.g., 0.06

    
    mol/kg/min) for 3-4 hours.
    
  • Sampling: Collect blood/breath samples every 15-30 minutes during the final hour (Plateau Phase).

    • Plasma: Measure enrichment of

      
      -KIC  (surrogate for intracellular Leucine).
      
    • Breath: Measure

      
      CO
      
      
      
      to quantify whole-body Leucine oxidation.
The "Reciprocal Pool" Model

A critical concept in in vivo analysis is the Leucine-KIC Shuttle .

  • Muscle: Transaminates Leucine

    
     KIC (High BCAT).
    
  • Liver: Oxidizes KIC

    
     CO
    
    
    
    (High BCKDH).
  • Result: Plasma KIC enrichment is a better proxy for intracellular muscle Leucine enrichment than plasma Leucine itself.

Part 4: The Comparative Matrix

This table contrasts the operational parameters of both systems.

ParameterIn Vitro (C2C12 Myotubes)In Vivo (Human/Rodent)
Physiological Conc. Hypersaturated (0.8 - 5.0 mM)Tightly Regulated (100 - 180

M Fasting)
Time Scale Minutes (Signaling) to Hours (Synthesis)Hours (Infusion) to Days (D2O tracers)
Metabolic Fate Mostly Protein Synthesis; KIC accumulatesProtein Synthesis + Significant Oxidation (20-30%)
Rate Limiting Step Amino Acid Transport (LAT1)Blood Flow & Insulin-mediated delivery
Key Endpoint Phosphorylation (Western Blot)Fractional Synthetic Rate (FSR)
Primary Artifact Lack of Liver crosstalk (Low Oxidation)Splanchnic Extraction (Gut/Liver uptake)

Part 5: Visualization of Experimental Workflows

The following diagram contrasts the linear workflow of cell culture against the cyclical, multi-compartment nature of in vivo tracing.

WorkflowComparison cluster_InVitro In Vitro (Linear Workflow) cluster_InVivo In Vivo (Systemic Flux) IV_Starve 1. AA Starvation (60 min) IV_Pulse 2. Leucine Pulse (High Conc.) IV_Starve->IV_Pulse IV_Lysis 3. Cell Lysis IV_Pulse->IV_Lysis IV_Readout Readout: p-S6K1 IV_Lysis->IV_Readout Vivo_Infuse 1. Constant Infusion (13C-Leucine) Vivo_Blood 2. Plasma Pool Vivo_Infuse->Vivo_Blood Vivo_Muscle 3. Muscle (Leu -> KIC) Vivo_Blood->Vivo_Muscle Transport Vivo_Liver 4. Liver (KIC -> CO2) Vivo_Blood->Vivo_Liver KIC Uptake Vivo_Muscle->Vivo_Blood KIC Release Vivo_Breath Readout: 13CO2 Vivo_Liver->Vivo_Breath Oxidation

Caption: In vitro protocols are linear and destructive. In vivo protocols capture the cyclic interplay between muscle (transamination) and liver (oxidation).

References

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[4] Science. Link

  • Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite

    
    -hydroxy-
    
    
    
    -methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology. Link
  • Nair, K. S., & Matthews, D. E. (2006). Stable Isotope Tracer Methodology: A Practical Guide. American Journal of Physiology. Link

  • Atherton, P. J., et al. (2010). Distinct anabolic signalling responses to amino acids in C2C12 skeletal muscle cells. Amino Acids.[1][4][5][6][7][8][9][10] Link

  • Duan, Y., et al. (2016). The role of leucine and its metabolites in regulating mTOR signaling and protein metabolism. Amino Acids.[1][4][5][6][7][8][9][10] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling L-LEUCINE UNLABELED

CAS: 61-90-5 | Formula: C₆H₁₃NO₂ | Grade: Reagent/Cell Culture Executive Summary: The Dual-Protection Mandate While L-Leucine is classified as non-hazardous under GHS/OSHA standards, treating it casually is a critical er...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 61-90-5 | Formula: C₆H₁₃NO₂ | Grade: Reagent/Cell Culture

Executive Summary: The Dual-Protection Mandate

While L-Leucine is classified as non-hazardous under GHS/OSHA standards, treating it casually is a critical error in research environments. As a Senior Application Scientist, I define the handling protocol for L-Leucine not merely by toxicity (which is low), but by experimental integrity .

The primary risk in handling unlabeled L-Leucine is not the chemical hurting you; it is you contaminating the chemical . Human skin sheds amino acids and keratin that can interfere with precise metabolic assays or cell culture media formulations. Therefore, our PPE strategy focuses on Process Isolation : protecting the operator from dust inhalation and the sample from biological contamination.

Part 1: Risk Assessment & Hazard Profile
ParameterSpecificationOperational Implication
GHS Classification Not Classified / Low HazardNo special hazmat disposal required; standard hygiene applies.
Physical State White Crystalline PowderHigh Dust Potential. Prone to static charge accumulation, leading to mass balance errors and cross-contamination.
Primary Route of Entry Inhalation (Dust)Respiratory protection is critical during weighing of large quantities (>10g).
Solubility Moderate (~24 g/L at 20°C)Hydrophobic side chain requires slow addition to water to prevent "clumping" on the surface.
Part 2: Personal Protective Equipment (PPE) Matrix

Do not default to generic "lab safety." Select PPE based on the scale of operation .

ComponentStandard Bench Scale (<10g)Bulk / Stock Prep (>10g or Milling)Technical Rationale
Respiratory Not required if well-ventilated.N95 / P2 Respirator or Fume Hood.Alveolar clearance of even non-toxic particulates stresses lung tissue. Prevent sensitization.[1]
Hand Protection Nitrile Gloves (0.11mm min).Nitrile (Long Cuff) .Protects sample from skin oils/amino acids. Latex is avoided to prevent introduction of allergens.
Eye Protection Safety Glasses (Side shields).Goggles (Indirect Vent).Mechanical protection against dust entry.[2][3]
Body Standard Lab Coat (Cotton).Lab Coat + Disposable Sleeves .Prevents powder accumulation on cuffs, which transfers to other work areas.
Part 3: Operational Workflow (Logic & Causality)

The following diagram illustrates the "Clean-Chain" workflow. This logic ensures that once the container is opened, the path to the final solution is closed to external contaminants.

LeucineHandling Start Storage (RT, Desiccated) RiskCheck Risk Assessment (Check Static/Drafts) Start->RiskCheck Inspect Container PPE Don PPE (Nitrile + Mask) RiskCheck->PPE Define Scale Weighing Precision Weighing (Static Control) PPE->Weighing Anti-Static Gun Transfer Zero-Loss Transfer (Quant. Rinse) Weighing->Transfer Funnel/Boat Solubilization Dissolution (Warm Water <40°C) Transfer->Solubilization Slow Addition Cleanup Decontamination (70% EtOH) Solubilization->Cleanup Verify Area Cleanup->Start Reseal & Log

Figure 1: The "Clean-Chain" workflow emphasizes static control and quantitative transfer to prevent mass errors.

Part 4: Advanced Handling Protocol
The "Zero-Loss" Weighing Technique

L-Leucine powder is prone to static cling. Using a standard spatula often results in 1-2% mass loss during transfer.

  • Environment Prep:

    • Turn off nearby fans or AC vents. Air currents scatter low-density amino acid powders.

    • Self-Validating Step: Wipe the balance area with a dark cloth. If white dust is visible before you start, the area is compromised. Clean with 70% Ethanol.

  • Static Neutralization:

    • Use an anti-static gun or ionizer on the weighing boat before taring.

    • Why? Static charge can cause the balance reading to drift and makes the powder "jump" during transfer.

  • Transfer & Dissolution:

    • Weigh directly into the final vessel if possible, or use a weighing boat with a pour spout.

    • The Hydrophobic Challenge: L-Leucine resists wetting. Do not dump the powder into a static beaker of water.

    • Correct Method: Create a vortex in the water using a magnetic stir bar first, then slowly sift the L-Leucine into the vortex. This prevents clumps from floating on the surface.

  • Cleanup:

    • Self-Validating Step: After finishing, wipe the black surface around the balance again. If the cloth comes up white, your transfer technique was poor. Adjust technique for next time.

Part 5: Disposal & Emergency Response[5][6]

Disposal (Environmental Stewardship):

  • Unused Powder: Although non-hazardous, do not flush large quantities down the drain. It increases Biological Oxygen Demand (BOD) in water systems. Dispose of as Solid Non-Hazardous Waste .

  • Solutions: Aqueous solutions (<5%) can generally be flushed with excess water (check local municipal codes).

  • Container: Triple rinse the empty container before recycling.

Emergency First Aid:

  • Inhalation: Move to fresh air. L-Leucine dust is a mechanical irritant. Coughing usually subsides quickly once removed from the source.

  • Eye Contact: Flush with water for 15 minutes.[4] The crystals can scratch the cornea if rubbed. Do not rub eyes.

  • Skin Contact: Wash with soap and water.[5][6][7][8] No neutralization required.

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: L-Leucine. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6106, L-Leucine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[2] Retrieved from

  • BFM Global. A Comprehensive Guide to Safe Powder Handling. Retrieved from

Sources

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